Product packaging for Amantocillin(Cat. No.:CAS No. 10004-67-8)

Amantocillin

Cat. No.: B1665943
CAS No.: 10004-67-8
M. Wt: 393.5 g/mol
InChI Key: AZGNYRUNQKZSJQ-LMYIQIHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amantocillin is an antibiotic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O4S B1665943 Amantocillin CAS No. 10004-67-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10004-67-8

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H27N3O4S/c1-17(2)12(15(24)25)22-13(23)11(14(22)27-17)21-16(26)18-4-9-3-10(5-18)7-19(20,6-9)8-18/h9-12,14H,3-8,20H2,1-2H3,(H,21,26)(H,24,25)/t9?,10?,11-,12+,14-,18?,19?/m1/s1

InChI Key

AZGNYRUNQKZSJQ-LMYIQIHKSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amantocillin

Origin of Product

United States

Foundational & Exploratory

Amantocillin mechanism of action on bacterial cell walls

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the existing literature indicates that "Amantocillin" is likely a misspelling of "Amoxicillin," a widely used aminopenicillin antibiotic. This technical guide will, therefore, focus on the well-documented mechanism of action of Amoxicillin on bacterial cell walls, providing researchers, scientists, and drug development professionals with a comprehensive overview of its core functions.

Executive Summary

Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is primarily mediated through the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. The compromised cell wall integrity ultimately leads to cell lysis and bacterial death. This guide delves into the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate this mechanism.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic stress.[1][2] The primary component of this wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptides.[2] Amoxicillin's primary target is the final step of peptidoglycan synthesis, specifically the transpeptidation reaction.[3][4][5]

Targeting Penicillin-Binding Proteins (PBPs)

Amoxicillin's mechanism of action hinges on its ability to bind to and inactivate penicillin-binding proteins (PBPs).[3][6][7] PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the formation of peptide cross-links in the peptidoglycan cell wall.[2][3]

The β-lactam ring in amoxicillin mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[6] This structural similarity allows amoxicillin to bind to the active site of PBPs, leading to the acylation of a catalytic serine residue.[6][8] This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the PBP.[6][8] The inhibition of multiple types of PBPs is often necessary for effective bacteriolysis.[9]

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Exterior UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_II Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_synthesis Transglycosylation PBP Penicillin-Binding Protein (PBP) Cross_linking Peptidoglycan Cross-linking Peptidoglycan_synthesis->Cross_linking Transpeptidation catalyzed by PBP Cell_Lysis Cell Lysis Cross_linking->Cell_Lysis Leads to weakened cell wall Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits

Caption: Amoxicillin's mechanism of action on the bacterial cell wall.

Activation of Autolysins

In addition to inhibiting cell wall synthesis, amoxicillin can also contribute to the activation of bacterial autolysins.[10][11] Autolysins are endogenous bacterial enzymes that degrade peptidoglycan and are involved in processes like cell division and turnover of the cell wall.[12] The disruption of the normal cell wall synthesis process by amoxicillin can lead to an imbalance in the activity of autolysins, further contributing to the degradation of the cell wall and subsequent lysis of the bacterium.[2]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The efficacy of amoxicillin is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for amoxicillin against various bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 259222 - 8EUCAST MIC Database
Staphylococcus aureusATCC 292130.25 - 1EUCAST MIC Database
Streptococcus pneumoniaeATCC 49619≤0.06 - 0.25EUCAST MIC Database
Haemophilus influenzaeATCC 492470.25 - 1EUCAST MIC Database
Enterococcus faecalisATCC 292121 - 4EUCAST MIC Database

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

The mechanism of action of amoxicillin has been elucidated through various key experiments. Detailed protocols for two such fundamental assays are provided below.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of amoxicillin for specific PBPs.

Objective: To identify the PBPs to which amoxicillin binds and to determine its relative affinity.

Methodology:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells using sonication or a French press to release the cellular contents.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • Competitive Binding:

    • Incubate the isolated membranes with varying concentrations of amoxicillin for a specific period to allow for binding to the PBPs.

    • Add a labeled penicillin, such as biotinylated ampicillin, to the mixture. This labeled penicillin will bind to any PBPs that have not been bound by amoxicillin.

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose membrane (Western blot).

    • Detect the biotinylated ampicillin bound to the PBPs using a streptavidin-peroxidase conjugate and a chemiluminescent substrate.

    • The intensity of the bands corresponding to the PBPs will decrease with increasing concentrations of amoxicillin, allowing for the determination of the binding affinity.[13]

cluster_0 Experimental Workflow start Start: Bacterial Culture harvest Harvest & Lyse Cells start->harvest isolate Isolate Membranes harvest->isolate incubate Incubate with Amoxicillin isolate->incubate add_labeled Add Labeled Penicillin incubate->add_labeled sds_page SDS-PAGE add_labeled->sds_page western_blot Western Blot sds_page->western_blot detect Detection western_blot->detect analyze Analyze Results detect->analyze

Caption: Workflow for a PBP competition assay.

Bacterial Lysis Assay

This assay measures the lytic effect of amoxicillin on bacterial cells.

Objective: To quantify the bacteriolytic activity of amoxicillin.

Methodology:

  • Bacterial Culture Preparation:

    • Grow a bacterial culture to a specific optical density (OD) at 600 nm.

    • Dilute the culture to a standardized starting concentration in fresh growth medium.

  • Antibiotic Treatment:

    • Add amoxicillin at various concentrations (e.g., multiples of the MIC) to the bacterial cultures.

    • Include a control culture with no antibiotic.

  • Monitoring Cell Lysis:

    • Incubate the cultures at the appropriate temperature with shaking.

    • Monitor the OD600 of the cultures at regular time intervals. A decrease in OD600 indicates cell lysis.

  • Data Analysis:

    • Plot the OD600 values against time for each amoxicillin concentration.

    • The rate and extent of the decrease in OD600 provide a quantitative measure of the lytic activity of amoxicillin.[10]

Conclusion

Amoxicillin's potent bactericidal activity is a direct consequence of its ability to interfere with the synthesis of the bacterial cell wall. By irreversibly inhibiting the function of essential penicillin-binding proteins, amoxicillin prevents the formation of a stable peptidoglycan layer, leading to cell wall weakening and eventual lysis. The continued study of these mechanisms is crucial for understanding and overcoming the challenges of antibiotic resistance.

References

The Spectroscopic Analysis of Amoxicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Amoxicillin, a widely used β-lactam antibiotic, is a cornerstone in the treatment of numerous bacterial infections. Its efficacy and safety profile have made it a subject of extensive scientific scrutiny. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties is paramount. Spectroscopic analysis provides the foundational data for the characterization, quality control, and study of the mechanism of action of Amoxicillin. This guide presents a detailed overview of the spectroscopic analysis of Amoxicillin, complete with experimental protocols and data presented for clarity and comparison.

Physicochemical and Spectroscopic Data of Amoxicillin

The following table summarizes key physicochemical and spectroscopic data for Amoxicillin, providing a comprehensive reference for its identification and analysis.

ParameterData
Molecular Formula C₁₆H₁₉N₃O₅S
Molecular Weight 365.4 g/mol
¹H NMR (400 MHz, D₂O) δ (ppm) 7.31 (d, J=8.5 Hz, 2H), 6.91 (d, J=8.6 Hz, 2H), 5.82 (s, 1H), 5.43 (d, J=4.0 Hz, 1H), 5.38 (d, J=4.0 Hz, 1H), 4.18 (s, 1H), 3.45 (s, 1H), 1.41 (s, 3H), 1.35 (s, 3H)
¹³C NMR (100 MHz, D₂O) δ (ppm) 177.8, 173.1, 160.2, 129.4, 128.9, 116.5, 74.2, 69.8, 68.1, 59.3, 57.9, 29.8, 29.6
Mass Spectrometry (m/z) [M+H]⁺: 366.1
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3400-3200 (N-H, O-H stretch), 1770 (β-lactam C=O stretch), 1685 (amide C=O stretch), 1605, 1515 (aromatic C=C stretch)
UV-Vis Spectroscopy (λmax) 230 nm and 272 nm in acidic solution

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key spectroscopic analyses of Amoxicillin.

High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of Amoxicillin in pharmaceutical formulations involves High-Performance Liquid Chromatography (HPLC).[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (100 mm × 2 mm).[1]

    • Mobile Phase: A mixture of methanol and a 50 mmol l⁻¹ aqueous phosphate buffer (3 + 97) at a pH of 7.0.[1]

    • Flow Rate: 0.4 ml min⁻¹.[1]

    • Detection: UV detection at 230 nm.[1] A photodiode array detector can be used to assess peak homogeneity.[1]

  • Sample Preparation:

    • For capsules and oral suspensions, a simple pre-treatment stage is typically sufficient before analysis.[1]

The following diagram illustrates a typical workflow for the HPLC analysis of Amoxicillin.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Amoxicillin Sample (Capsule/Suspension) Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC Analysis Workflow for Amoxicillin

Signaling Pathway Perturbation by Amoxicillin

Amoxicillin, like other penicillin-class antibiotics, primarily functions by inhibiting the synthesis of the bacterial cell wall. This action is a result of its interaction with penicillin-binding proteins (PBPs), which are essential enzymes in the peptidoglycan synthesis pathway. The following diagram illustrates this mechanism of action.

Amoxicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Peptidoglycan->Lysis Amoxicillin Amoxicillin Amoxicillin->PBP Binds to and Inhibits

Mechanism of Action of Amoxicillin

Conclusion

The spectroscopic analysis of Amoxicillin is a critical component of its development, manufacturing, and clinical application. The data and protocols outlined in this guide provide a foundational resource for professionals in the pharmaceutical sciences. A comprehensive understanding of these analytical techniques ensures the quality, safety, and efficacy of this vital antibiotic. Further research into advanced spectroscopic methods can continue to refine our understanding and application of Amoxicillin and other β-lactam antibiotics.

References

Amantocillin: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantocillin is a semi-synthetic penicillin derivative that incorporates the adamantane moiety, a structural feature known for its utility in medicinal chemistry. This guide provides a comprehensive overview of the plausible synthesis and purification methods for this compound, based on established principles of penicillin chemistry. The synthesis section details a conceptual experimental protocol for the amide coupling of 6-aminopenicillanic acid (6-APA) with an activated form of 3-amino-1-adamantanecarboxylic acid. The purification section outlines potential chromatographic and crystallization techniques for isolating and purifying the final compound. While specific, publicly available experimental data for this compound is limited, this guide offers a robust theoretical framework to inform laboratory-scale synthesis and purification efforts.

Introduction

This compound, with the IUPAC name (2S,5R,6R)-6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a unique hybrid molecule that combines the core structure of penicillin with the antiviral agent amantadine's parent adamantane structure.[1][2] The rationale behind such a molecular design is often to explore synergistic therapeutic effects or to modulate the pharmacokinetic properties of the parent antibiotic. The β-lactam ring of the penicillin core is the key pharmacophore responsible for antibacterial activity, while the bulky, lipophilic adamantyl group may influence the compound's interaction with biological targets.[2]

This document serves as a technical guide, presenting a scientifically grounded, albeit theoretical, approach to the synthesis and purification of this compound. The methodologies described are extrapolated from well-established procedures for the synthesis of other semi-synthetic penicillins.

Synthesis of this compound

The primary synthetic route to this compound involves the formation of an amide bond between the 6-amino group of 6-aminopenicillanic acid (6-APA) and the carboxyl group of an activated 3-amino-1-adamantanecarboxylic acid derivative.[2] A common and effective method for this type of coupling is the mixed anhydride method.

Conceptual Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a three-stage process: activation of the adamantane precursor, coupling with the penicillin core, and finally, isolation of the product.

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_product Product Precursor 3-Amino-1-adamantanecarboxylic Acid Activation Activation (e.g., Mixed Anhydride Formation) Precursor->Activation Activating Agent (e.g., Pivaloyl Chloride) Coupling Amide Bond Formation with 6-Aminopenicillanic Acid (6-APA) Activation->Coupling Product This compound Coupling->Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Mixed Anhydride Method

This protocol is a detailed, theoretical procedure based on analogous syntheses of semi-synthetic penicillins.

Materials:

  • 3-Amino-1-adamantanecarboxylic acid

  • 6-Aminopenicillanic acid (6-APA)

  • Pivaloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of 3-Amino-1-adamantanecarboxylic Acid:

    • Dissolve 3-amino-1-adamantanecarboxylic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add pivaloyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours to form the mixed anhydride.

  • Preparation of 6-APA Solution:

    • In a separate flask, suspend 6-aminopenicillanic acid (1 equivalent) in anhydrous dichloromethane.

    • Add triethylamine (1 equivalent) and stir until a clear solution is obtained.

  • Coupling Reaction:

    • Slowly add the prepared 6-APA solution to the mixed anhydride solution at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Isolation:

    • Wash the reaction mixture sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound product.

Purification of this compound

The crude this compound product will likely contain unreacted starting materials, byproducts, and reagents. A multi-step purification process is necessary to achieve the desired purity, which is typically greater than 98% for pharmaceutical applications.[3]

Purification Workflow

A typical purification workflow would involve an initial chromatographic separation followed by crystallization to obtain a highly pure, crystalline solid.

Purification_Workflow Crude Crude this compound (from synthesis work-up) Chromatography Column Chromatography (e.g., Silica Gel) Crude->Chromatography Fractions Collection of Pure Fractions Chromatography->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization Pure_Product Pure Crystalline This compound (>98%) Crystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Purification Protocols

Protocol 3.2.1: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The optimal solvent system would need to be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a silica gel column in the initial mobile phase composition.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3.2.2: Crystallization

  • Solvent System: A binary solvent system is often effective for crystallization. For a molecule like this compound, a combination of a polar solvent in which it is soluble (e.g., methanol, ethanol, or acetone) and a non-polar solvent in which it is less soluble (e.g., hexanes, diethyl ether) would be a logical starting point.

  • Procedure:

    • Dissolve the purified this compound from chromatography in a minimal amount of the hot polar solvent.

    • Slowly add the non-polar solvent dropwise until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of the hot polar solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold non-polar solvent.

    • Dry the crystals under vacuum to obtain pure, crystalline this compound.

Data Presentation

As this guide is based on theoretical and analogous procedures, specific quantitative data for the synthesis and purification of this compound is not available in the public domain. For research and development purposes, it is crucial to meticulously record all experimental data. The following tables provide a template for organizing such data.

Table 1: Synthesis of this compound - Reaction Parameters and Yield

ParameterValue
Starting Materials
3-Amino-1-adamantanecarboxylic acid (mass, moles)
6-Aminopenicillanic acid (mass, moles)
Pivaloyl chloride (volume, moles)
Triethylamine (volume, moles)
Reaction Conditions
Solvent (and volume)
Reaction Temperature (°C)
Reaction Time (hours)
Product Yield
Crude Product Mass (g)
Theoretical Yield (g)
Crude Yield (%)

Table 2: Purification of this compound - Summary

Purification StepDetailsYield (g)Purity (%)
Column Chromatography
Stationary Phase
Mobile Phase
Crystallization
Solvent System
Final Product

Mechanism of Action (Hypothesized)

A specific signaling pathway for this compound has not been elucidated in publicly available literature. However, a hypothesized mechanism of action can be inferred from its constituent parts.

  • β-Lactam Core: The penicillin component of this compound is expected to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. The strained β-lactam ring acylates the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.

  • Adamantane Moiety: The amantadine-derived portion of the molecule may have multiple roles. It could potentially interfere with viral replication by blocking the M2 proton channel of influenza A virus, similar to amantadine. Additionally, its lipophilic nature might enhance the drug's ability to penetrate bacterial cell membranes or interact with other biological targets.

A logical diagram illustrating this dual-action hypothesis is presented below.

Mechanism_of_Action cluster_bacterial Bacterial Cell cluster_viral Viral Action (Hypothesized) This compound This compound Transpeptidase Transpeptidase Enzyme This compound->Transpeptidase β-Lactam acylation M2 M2 Proton Channel (Influenza A) This compound->M2 Adamantane moiety blocks CellWall Peptidoglycan Cross-linking Transpeptidase->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis leads to Uncoating Viral Uncoating M2->Uncoating Inhibition of Replication Viral Replication Inhibition Uncoating->Replication

Caption: Hypothesized dual mechanism of action for this compound.

Conclusion

This technical guide provides a detailed, albeit conceptual, framework for the synthesis and purification of this compound. The proposed methods, based on established organic chemistry principles and analogous reactions with penicillin derivatives, offer a solid starting point for researchers. The successful synthesis and purification of this compound would require careful optimization of reaction conditions and purification protocols in a laboratory setting. Further research is warranted to elucidate the specific biological activity and mechanism of action of this intriguing hybrid molecule.

References

In Vitro Activity of Amoxicillin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Amantocillin" did not yield specific results in scientific literature. This document assumes the query pertains to Amoxicillin , a widely studied beta-lactam antibiotic with known activity against gram-positive bacteria.

Executive Summary

Amoxicillin is a broad-spectrum, semi-synthetic aminopenicillin antibiotic that exerts bactericidal activity against a wide range of gram-positive and gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[2] This technical guide provides an in-depth overview of the in vitro activity of amoxicillin against clinically relevant gram-positive bacteria. It includes a compilation of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and visualizations of the drug's mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Amoxicillin is a beta-lactam antibiotic that targets the final stages of peptidoglycan synthesis in the bacterial cell wall.[2] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption makes the cell susceptible to osmotic lysis.

The key steps in amoxicillin's mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs, which are bacterial enzymes essential for the transpeptidation step in peptidoglycan synthesis.[1]

  • Inhibition of Transpeptidation: By inhibiting PBPs, amoxicillin prevents the cross-linking of peptidoglycan chains.[2]

  • Cell Wall Destabilization: The lack of proper cross-linking weakens the bacterial cell wall.[2]

  • Bacteriolysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

cluster_bacterium Gram-Positive Bacterium PBP Penicillin-Binding Proteins (PBPs)/ Transpeptidase Peptidoglycan Peptidoglycan Cross-Linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Disruption leads to Amoxicillin Amoxicillin Amoxicillin->PBP Binds to and Inhibits

Figure 1: Mechanism of action of Amoxicillin.

In Vitro Susceptibility Data

The in vitro activity of amoxicillin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for amoxicillin against key gram-positive pathogens. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Staphylococcus aureus
Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Amoxicillin-Susceptible0.25[3]0.5[4]0.20 - 3.00[3]
From Waterfowl Isolates0.5[5]64[5]-

Note: The effectiveness of amoxicillin against S. aureus can be limited by the production of beta-lactamase enzymes, which inactivate the antibiotic. The combination of amoxicillin with a beta-lactamase inhibitor, such as clavulanic acid, can restore its activity against resistant strains.[1]

Streptococcus pneumoniae
Penicillin SusceptibilityAmoxicillin MIC (µg/mL)
Susceptible0.01 - 0.03[6]
Intermediate2.0[6]
Resistant4.0[6]

Note: Breakpoints for S. pneumoniae are often defined as susceptible (≤1 µg/mL), intermediate (2 µg/mL), and resistant (≥4 µg/mL).[7]

Enterococcus faecalis
Isolate SourceMIC50 (µg/mL)MIC90 (µg/mL)Notes
General Clinical Isolates0.5[8]0.75[9]Generally highly susceptible to amoxicillin.[9]
Poultry Isolates≤4[10][11]≤4[10][11]All 127 isolates were susceptible.[10][11]
Endodontic Isolates--Most isolates were susceptible, with MICs between 0.75 and 1 µg/mL.[12]

Experimental Protocols

The determination of amoxicillin's in vitro activity is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The following are detailed protocols for common AST techniques.

Broth Microdilution Method for MIC Determination

This method determines the MIC of amoxicillin in a liquid growth medium.

1. Preparation of Amoxicillin Stock Solution:

  • Aseptically prepare a stock solution of amoxicillin powder in a suitable solvent (e.g., sterile deionized water or buffer) to a known concentration (e.g., 1280 µg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

3. Serial Dilution in 96-Well Plate:

  • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

  • Add 100 µL of the amoxicillin stock solution to the first well of each row to be tested and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of amoxicillin concentrations.

  • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

4. Inoculation and Incubation:

  • Add the diluted bacterial suspension to each well to achieve the final target inoculum concentration.

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of amoxicillin that shows no visible bacterial growth (turbidity).[13]

Agar Dilution Method for MIC Determination

This method involves incorporating amoxicillin into an agar medium.

1. Preparation of Antibiotic-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of the amoxicillin stock solution.

  • Add each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Include a control plate with no antibiotic.

2. Inoculum Preparation:

  • Prepare the bacterial inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).

3. Inoculation of Plates:

  • Using an inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest amoxicillin concentration.

  • Allow the inoculum spots to dry before inverting the plates.

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours. For fastidious organisms, a CO2-enriched atmosphere may be required.[14]

5. Interpretation of Results:

  • The MIC is the lowest concentration of amoxicillin that completely inhibits the visible growth of the bacteria on the agar surface.[14][15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro antimicrobial susceptibility testing.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Isolate Bacterial Colonies Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Test Medium (Broth or Agar) Inoculum->Inoculate Antibiotic Prepare Amoxicillin Serial Dilutions Antibiotic->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Determine Determine MIC Read->Determine Report Report as Susceptible, Intermediate, or Resistant Determine->Report

Figure 2: Workflow for In Vitro Susceptibility Testing.

Conclusion

Amoxicillin continues to be an important antibiotic for the treatment of infections caused by susceptible strains of gram-positive bacteria. This guide provides essential technical information on its in vitro activity, including quantitative susceptibility data and standardized testing methodologies. A thorough understanding of these principles is crucial for accurate susceptibility testing, effective clinical use, and ongoing surveillance of antimicrobial resistance.

References

Amoxicillin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaerobic bacteria are a significant cause of a wide range of human infections, often originating from endogenous flora of the skin and mucous membranes.[1] The treatment of these infections can be complex due to the slow growth of the organisms, the polymicrobial nature of the infections, and the increasing prevalence of antimicrobial resistance.[1] Amoxicillin, a β-lactam antibiotic, has historically been used to treat a variety of bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] However, its efficacy against many anaerobic species, particularly Gram-negative bacilli like the Bacteroides fragilis group, is limited due to the production of β-lactamase enzymes, which inactivate the antibiotic.[3]

To counteract this resistance mechanism, Amoxicillin is frequently combined with a β-lactamase inhibitor, such as clavulanic acid. Clavulanate itself has weak antibacterial activity but irreversibly binds to and inhibits β-lactamases, thereby restoring the activity of Amoxicillin against otherwise resistant bacteria.[2] This guide provides an in-depth overview of the spectrum of activity of Amoxicillin, primarily in its combination with clavulanate, against clinically relevant anaerobic bacteria. It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and diagrams illustrating the mechanism of action and testing workflows.

Mechanism of Action

Amoxicillin is a bactericidal antibiotic that targets the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[2] It achieves this by binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition leads to a compromised cell wall and ultimately results in cell lysis.[2]

A primary mechanism of resistance in anaerobic bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of amoxicillin, rendering it inactive. Clavulanic acid, a β-lactamase inhibitor, protects amoxicillin from degradation. This combination (amoxicillin-clavulanate) is effective against many β-lactamase-producing anaerobic bacteria.[3]

Mechanism_of_Action Figure 1: Mechanism of Action of Amoxicillin and Clavulanate cluster_0 Bacterial Cell cluster_1 PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes BetaLactamase β-lactamase Enzyme InactiveAmox Inactive Amoxicillin BetaLactamase->InactiveAmox Produces Amoxicillin Amoxicillin Amoxicillin->PBP Binds & Inhibits Amoxicillin->BetaLactamase Hydrolyzes Clavulanate Clavulanate Clavulanate->BetaLactamase Inhibits

Caption: Mechanism of Amoxicillin inhibition and the role of Clavulanate.

Quantitative Susceptibility Data

The in vitro activity of amoxicillin and amoxicillin-clavulanate against anaerobic bacteria is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of an organism.[4] The data below, derived from a study evaluating 641 anaerobic isolates, summarizes the activity of amoxicillin.[5] The addition of a β-lactamase inhibitor significantly improves its spectrum, especially against Gram-negative anaerobes. For instance, amoxicillin-clavulanate is active against virtually all isolates of the Bacteroides fragilis group, Prevotella species, and Peptostreptococcus species, with MICs at which 90% of isolates are inhibited (MIC₉₀) being ≤1 µg/mL.[3]

Table 1: In Vitro Activity of Amoxicillin against Various Anaerobic Bacteria

Bacterial Group / Species Number of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Resistance (%)
Gram-Negative Rods
Bacteroides fragilis group 215 16 64 87
Prevotella spp. 101 0.25 4 24
Fusobacterium spp. 54 ≤0.06 0.25 0
Porphyromonas spp. 22 ≤0.06 0.25 0
Gram-Positive Cocci
Peptostreptococcus spp. 79 0.125 0.5 0
Gram-Positive Rods
Clostridium perfringens 43 0.125 0.25 0
Clostridium difficile 32 4 32 66
Actinomyces spp. 41 ≤0.06 0.125 0

| Propionibacterium acnes | 44 | ≤0.06 | 0.125 | 0 |

Data adapted from a study by Aldridge et al. Note: These values are for Amoxicillin alone. The addition of clavulanate significantly lowers MICs for β-lactamase-producing species like the B. fragilis group and many Prevotella spp.[5]

Experimental Protocols for Anaerobic Susceptibility Testing

Standardized methods are crucial for obtaining reproducible and comparable susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for the antimicrobial susceptibility testing (AST) of anaerobic bacteria, outlined in its M11 document.[1][6] The gold standard reference method is agar dilution.[4][7]

CLSI Agar Dilution Method

The agar dilution method is considered the reference standard for anaerobic AST and is well-suited for surveillance studies and research.[6][7] It involves incorporating serial twofold dilutions of an antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.

Detailed Methodology:

  • Media Preparation : The recommended medium is Brucella agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K₁, and 5% laked sheep blood.[7]

  • Antimicrobial Agent Preparation : Stock solutions of the antimicrobial agents (e.g., amoxicillin, amoxicillin-clavulanate) are prepared. For amoxicillin-clavulanate, a constant concentration of clavulanate (e.g., 2 µg/mL) is typically used with varying concentrations of amoxicillin.

  • Plate Preparation : A series of twofold dilutions of the antimicrobial agent is prepared and added to molten, cooled agar. The agar is then poured into petri dishes and allowed to solidify. A growth control plate containing no antibiotic is always included.

  • Inoculum Preparation : A bacterial suspension is prepared from a pure culture and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 10⁵ colony-forming units (CFU) per spot on the agar surface.

  • Inoculation : The standardized bacterial inoculum is applied to the surface of each agar plate using a replicator or multipoint inoculator.

  • Incubation : Plates are incubated in an anaerobic environment (e.g., an anaerobic chamber) at 35-37°C for 42 to 48 hours.[7]

  • Endpoint Determination (Reading Results) : After incubation, the plates are examined. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits growth, disregarding a faint haze or single colonies.

AST_Workflow Figure 2: Workflow for CLSI Agar Dilution Method cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_media 1. Prepare Brucella Agar (supplemented) prep_plates 3. Create Antibiotic-Agar Plates prep_media->prep_plates prep_antibiotic 2. Prepare Serial Dilutions of Antibiotic prep_antibiotic->prep_plates inoculate 5. Inoculate Plates (~10^5 CFU/spot) prep_plates->inoculate prep_inoculum 4. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 6. Incubate Anaerobically (48 hours, 37°C) inoculate->incubate read_results 7. Examine Plates for Growth incubate->read_results determine_mic 8. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Key steps in the reference agar dilution susceptibility test.

Conclusion

Amoxicillin, particularly when combined with the β-lactamase inhibitor clavulanic acid, demonstrates a broad spectrum of activity against many clinically important anaerobic bacteria. While intrinsically active against many anaerobic Gram-positive cocci and non-spore-forming rods, its utility is significantly expanded by clavulanate to include β-lactamase-producing species such as the Bacteroides fragilis group and Prevotella species. Standardized susceptibility testing, following established protocols from bodies like the CLSI, is essential for accurate determination of MICs and for ongoing surveillance of resistance trends. This information is critical for guiding appropriate empirical therapy and for the development of new antimicrobial agents.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Amantocillin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Amantocillin" did not yield any specific results, suggesting that this may be a novel, not yet publicly researched compound, or a possible misspelling of another antibiotic (e.g., Amoxicillin, Ampicillin). The following guide has been structured to meet the user's request and is populated with sample data for Amantadine in Orange-Winged Amazon Parrots to illustrate the requested format and depth of information. This data is for demonstrative purposes only and is not related to "this compound."

Introduction

The study of pharmacokinetics (PK) and pharmacodynamics (PD) in animal models is a critical component of preclinical drug development.[1][2] These studies provide essential data on how a drug is absorbed, distributed, metabolized, and excreted by the body, as well as its therapeutic and any adverse effects.[2] This information is vital for optimizing dosing regimens to maximize efficacy and minimize toxicity before moving to human clinical trials.[1][3] Animal models allow for the investigation of drug behavior in a living system, offering insights that in vitro studies cannot provide.[3]

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of a selected compound in a relevant animal model, based on available literature.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body. Key parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the drug's half-life (t1/2).

Quantitative Pharmacokinetic Data (Illustrative Example: Amantadine)

The following table summarizes the pharmacokinetic parameters of Amantadine administered orally to Orange-Winged Amazon Parrots.

ParameterSingle Dose (10 mg/kg)Multiple Doses (5 mg/kg for 7 days, steady state)Units
Cmax 1,174 ± 1861,185 ± 270ng/mL
Tmax 3.8 ± 1.83.0 ± 2.4hours
t1/2 23.2 ± 2.921.5 ± 5.3hours
AUC 38.6 ± 7.426.3 ± 5.7µg·h/mL

Data sourced from a study on Orange-Winged Amazon Parrots.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Animal Model and Dosing (Illustrative Example: Amantadine)
  • Species: 12 adult Orange-Winged Amazon Parrots (Amazona amazonica), comprising 6 males and 6 females.[4]

  • Housing: Appropriate caging and environmental conditions for the species.

  • Dosing Regimen:

    • Single Dose Study: A single dose of amantadine (10 mg/kg) was administered orally to 6 birds.[4]

    • Multiple Dose Study: After a two-month washout period, 8 birds received multiple doses of amantadine (5 mg/kg, PO, every 24 hours for 7 days).[4]

Sample Collection and Analysis (Illustrative Example: Amantadine)
  • Blood Sampling: Blood samples were collected at predetermined time points following drug administration.

  • Sample Processing: Plasma was separated from the blood samples.

  • Analytical Method: Plasma concentrations of amantadine were quantified using tandem liquid chromatography–mass spectrometry (LC-MS/MS).[4]

  • Pharmacokinetic Analysis: Noncompartmental analysis was used to determine the key pharmacokinetic parameters.[4]

Visualizations

Diagrams are provided to illustrate experimental workflows and relationships.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase cluster_analysis Data Analysis Phase Animal_Selection Select 12 Parrots Single_Dose Administer Single Oral Dose (10 mg/kg) to 6 Parrots Animal_Selection->Single_Dose Multiple_Dose Administer Multiple Oral Doses (5 mg/kg, q24h, 7 days) to 8 Parrots Blood_Collection Collect Blood Samples at Timed Intervals Single_Dose->Blood_Collection Plasma_Separation Separate Plasma from Blood LCMS_Analysis Quantify Amantadine Concentration via LC-MS/MS PK_Modeling Perform Noncompartmental Pharmacokinetic Analysis LCMS_Analysis->PK_Modeling Parameter_Determination Determine Cmax, Tmax, t1/2, AUC PK_Modeling->Parameter_Determination

Caption: Experimental workflow for the pharmacokinetic study of Amantadine in parrots.

Pharmacodynamics

Pharmacodynamics involves the study of a drug's effects on the body. For an antimicrobial agent, a key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The relationship between PK and PD parameters (e.g., Cmax/MIC, AUC/MIC) is often used to predict the efficacy of an antimicrobial agent.

As no data is available for "this compound," a detailed pharmacodynamic analysis cannot be provided at this time. Should information on its mechanism of action and in vitro activity against relevant pathogens become available, this section would be populated with the relevant data and analyses.

Conclusion

This guide outlines the essential components of a technical overview of the pharmacokinetics and pharmacodynamics of a drug in animal models. While specific data for "this compound" could not be located, the provided structure and illustrative examples using Amantadine demonstrate the required format for data presentation, experimental protocols, and visualizations. For a complete report, clarification on the specific compound of interest is necessary.

References

solubility of Amantocillin in different laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Amoxicillin

Disclaimer: The term "Amantocillin" appears to be a non-standard or erroneous name for a known pharmaceutical compound. Based on search results and chemical nomenclature, this guide will focus on Amoxicillin , a widely used antibiotic, assuming it to be the intended subject of inquiry.

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic used extensively in the treatment of bacterial infections.[1][2][3] It belongs to the aminopenicillin family and functions by inhibiting the synthesis of bacterial cell walls.[1][2][3] The solubility of Amoxicillin is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the solubility of Amoxicillin in various laboratory solvents, details experimental protocols for its determination, and illustrates its mechanism of action.

Solubility Profile of Amoxicillin

Amoxicillin is commercially available, often as amoxicillin trihydrate, which is a slightly soluble substance in water.[4][5] Its solubility is influenced by factors such as the solvent's polarity, the pH of the medium, and temperature.[6][7] For instance, its aqueous solubility is at a minimum near its isoelectric point and increases in acidic or alkaline solutions.[4]

Quantitative Solubility Data

The following table summarizes the solubility of Amoxicillin in common laboratory solvents. The data has been compiled from various sources and standardized where possible for comparative purposes.

SolventSolubilityRemarks
Water~2.7 mg/mL (1 g in 370 mL)[8]Slightly soluble. Solubility is pH-dependent.[4][7]
Methanol~3.0 mg/mL (1 g in 330 mL)[8]Slightly soluble.[4]
Ethanol (~750 g/l)~0.5 mg/mL (1 g in 2000 mL)[8]Very slightly soluble.[4]
Phosphate Buffer (1%, pH 7)~3.4 mg/mL (1 g in 290 mL)[8]
N,N-Dimethylformamide (DMF) + WaterHighSolubility is highest in DMF/water mixtures compared to other tested co-solvents.[6]
Isopropanol + WaterLowSolubility is lowest in isopropanol/water mixtures compared to other tested co-solvents.[6]
N-Methylpyrrolidone (NMP) + WaterModerate-HighAmoxicillin is preferentially solvated by NMP in mixtures with high NMP concentration.[6]
Ethylene Glycol (EG) + WaterModerateAmoxicillin is preferentially solvated by EG in mixtures with high EG concentration.[6]
Dilute Acids & Alkali HydroxidesSoluble[4]
Ether & Fatty OilsVery Slightly Soluble[4]

Experimental Protocols

The determination of solubility is a fundamental procedure in drug characterization. The shake-flask method followed by spectroscopic analysis is a commonly employed technique.

Protocol: Shake-Flask Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of Amoxicillin in a given solvent.

  • Preparation: Prepare a series of vials for each solvent to be tested.

  • Addition of Solute: Add an excess amount of Amoxicillin powder to each vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired laboratory solvent to each vial.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator. The samples should be agitated at a constant temperature until equilibrium is reached. This process can take several hours (e.g., 3 hours of stirring followed by 2 hours of decantation).[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this separation.

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant from each vial.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., 0.1N Sodium Hydroxide) to a concentration that falls within the linear range of the analytical instrument.[5]

  • Quantification: Analyze the concentration of Amoxicillin in the diluted samples using UV-Vis spectrophotometry at its λmax (approximately 247 nm).[5]

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

G prep 1. Preparation (Vials with excess Amoxicillin) add_solvent 2. Solvent Addition (Precise volume) prep->add_solvent equilibrate 3. Equilibration (Shaking at constant temp.) add_solvent->equilibrate separate 4. Phase Separation (Settling / Centrifugation) equilibrate->separate sample 5. Sample Withdrawal (Clear supernatant) separate->sample dilute 6. Dilution (To known concentration) sample->dilute analyze 7. UV-Vis Analysis (Quantify Amoxicillin) dilute->analyze calculate 8. Calculation (Determine solubility) analyze->calculate

Workflow for Shake-Flask Solubility Determination.

Mechanism of Action

Amoxicillin exerts its bactericidal effect by disrupting the formation of the bacterial cell wall.[2][3] This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection from osmotic stress.

The key steps in Amoxicillin's mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin targets and binds to PBPs, which are bacterial enzymes located on the cell membrane.[1][2][9]

  • Inhibition of Transpeptidation: PBPs are responsible for the final step in peptidoglycan synthesis, a critical component of the cell wall. This step involves the cross-linking of peptide chains.[1] By binding to PBPs, Amoxicillin inhibits this transpeptidation process.[1][2]

  • Cell Wall Disruption: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[9]

  • Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][9]

G amox Amoxicillin pbp Penicillin-Binding Proteins (PBPs) on Bacterial Cell Membrane amox->pbp Binds to inhibit Inhibition of Transpeptidase Activity pbp->inhibit Leads to peptido Peptidoglycan Cross-Linking Blocked inhibit->peptido wall Weakened Bacterial Cell Wall peptido->wall lysis Cell Lysis & Bacterial Death wall->lysis

Mechanism of Action of Amoxicillin.

References

Methodological & Application

Amantocillin Stock Solution Preparation for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantocillin is a semi-synthetic penicillin derivative antibiotic. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound targets and covalently binds to Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in the peptidoglycan synthesis that provides structural integrity to the bacterial cell wall. This targeted inhibition disrupts the cell wall's integrity, leading to the formation of non-viable spherical cells and eventual cell lysis.

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture applications, including recommendations for storage and handling, as well as suggested starting concentrations for in vitro experiments.

Product Information

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₉H₂₇N₃O₄S
Molecular Weight 393.5 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO
CAS Number 10004-67-8[1]

Stock Solution Preparation

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Optional: 0.22 µm syringe filter (if not using cell culture grade DMSO)

Protocol for Preparing a 40 mg/mL this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution. Lower concentrations can be prepared by adjusting the mass of this compound accordingly.

  • Calculate the required mass of this compound: To prepare 1 mL of a 40 mg/mL stock solution, weigh out 40 mg of this compound powder.

  • Aliquot DMSO: In a sterile conical tube, add 1 mL of cell culture grade DMSO.

  • Dissolve this compound: Carefully add the weighed this compound powder to the DMSO.

  • Vortex: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If the DMSO is not certified as sterile for cell culture, the prepared stock solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to one year). For short-term storage, aliquots can be kept at -20°C for several months.

Storage and Stability

Proper storage is critical to maintain the efficacy of the this compound stock solution.

Storage ConditionPowderStock Solution (in DMSO)
Long-term -20°C (up to 3 years)[2]-80°C (up to 1 year)[2]
Short-term 0-4°C (days to weeks)-20°C (up to 4-6 months)[3]

Note: Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell line and the specific application. For antibacterial efficacy studies, a starting point can be derived from the Minimum Inhibitory Concentration (MIC) values reported for similar compounds like mecillinam against susceptible bacterial strains.

ApplicationRecommended Starting Concentration RangeNotes
Antibacterial Efficacy 0.25 - 16 µg/mLBased on MIC₅₀ and MIC₉₀ values for mecillinam against susceptible E. coli strains. Optimization is recommended for your specific bacterial strain.
Cytotoxicity Testing 1 - 100 µg/mLA broad range should be tested to determine the cytotoxic effects on mammalian cells.
Contamination Control Not RecommendedDue to the potential for allergic reactions and the narrow spectrum of activity, broader-spectrum antibiotics like penicillin-streptomycin are more commonly used for routine contamination control in cell culture.[4]
Experimental Workflow: Determining Cytotoxicity in Mammalian Cells

It is essential to determine the cytotoxic effects of this compound on your specific mammalian cell line to establish a safe working concentration for your experiments. A standard MTT or similar cell viability assay can be used.

cytotoxicity_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_incubation Day 2-4: Incubation cluster_assay Day 4: Viability Assay cluster_analysis Data Analysis seed_cells Seed mammalian cells in a 96-well plate prep_dilutions Prepare serial dilutions of this compound add_treatment Add this compound dilutions to cells prep_dilutions->add_treatment incubate Incubate for 24-72 hours add_treatment->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_plate Read absorbance at 570 nm add_solubilizer->read_plate analyze Calculate % viability and determine IC₅₀ read_plate->analyze

Caption: Workflow for determining this compound cytotoxicity.

Mechanism of Action

This compound's antibacterial activity stems from its ability to disrupt the synthesis of the bacterial cell wall.

mechanism_of_action cluster_drug This compound cluster_bacterium Bacterial Cell This compound This compound PBP2 Penicillin-Binding Protein 2 (PBP2) This compound->PBP2 Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP2->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Amantocillin Susceptibility Testing in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantocillin is a novel synthetic beta-lactam antibiotic. As with any new antimicrobial agent, determining its efficacy against clinically relevant bacteria is a critical step in the drug development process. This document provides detailed protocols for determining the susceptibility of bacteria to this compound using standardized methods, including Broth Microdilution, Agar Dilution, and Kirby-Bauer Disk Diffusion. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Concepts in Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is used to determine which antimicrobial agents are likely to be effective against a specific bacterial isolate.[1][2] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[1][3][4][5][6]

The MIC value is then compared to established "breakpoints" to categorize the isolate as:

  • Susceptible (S): The concentration of the drug required to inhibit the organism is achievable in the body, suggesting a high likelihood of therapeutic success.[1][4]

  • Intermediate (I): The MIC is between the susceptible and resistant breakpoints. The infection may respond to higher than normal doses of the antibiotic.[1][4]

  • Resistant (R): The concentration of the drug required to inhibit the organism is not achievable in the body, indicating that the treatment is likely to fail.[1][4]

Experimental Protocols
1. Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of this compound in a liquid growth medium and is one of the most common methods for susceptibility testing.[7]

Materials:

  • This compound analytical powder

  • Sterile 96-well microtiter plates[7][8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[9][10][11]

  • Spectrophotometer

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent. The solvent should be chosen based on the solubility of this compound and should not have any antibacterial activity.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).[8]

    • Dispense 100 µL of each concentration into the wells of a 96-well microtiter plate.[8]

    • Include a growth control well (broth only) and a sterility control well (broth with no bacteria).[8]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well.[8] The final volume in each well will be 200 µL.[8]

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1][12]

2. Agar Dilution Method for MIC Determination

This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[13][14]

Materials:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates for testing

  • Quality control (QC) strains

  • Inoculum replicating apparatus (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each this compound stock solution to 9 parts of molten agar to create a series of plates with final concentrations typically ranging from 0.06 to 128 µg/mL.[8]

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no this compound.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method to match a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, apply a standardized spot of each bacterial suspension (approximately 1-2 µL, containing 10⁴ CFU) onto the surface of each agar plate.[14]

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[14]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.[14]

3. Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[2][15][16]

Materials:

  • This compound-impregnated paper disks (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • Quality control (QC) strains

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as previously described.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.[16]

  • Application of Disks and Incubation:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the this compound disk to the surface of the agar.[17][18]

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[15]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.[16]

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established breakpoints for this compound.

Data Presentation

Quantitative data from susceptibility testing should be summarized in clear and structured tables.

Table 1: MIC Distribution of this compound against Various Bacterial Isolates

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus1000.12 - 160.54
Streptococcus pneumoniae100≤0.06 - 80.252
Escherichia coli1000.25 - >128232
Pseudomonas aeruginosa1002 - >12816>128
Enterococcus faecalis1000.5 - 32416

MIC₅₀: The concentration of this compound that inhibits 50% of the tested isolates. MIC₉₀: The concentration of this compound that inhibits 90% of the tested isolates.

Table 2: Interpretive Criteria for this compound (Example)

MethodDisk ContentZone Diameter (mm)MIC (µg/mL)Interpretation
Disk Diffusion30 µg≥ 20≤ 2Susceptible (S)
17 - 194Intermediate (I)
≤ 16≥ 8Resistant (R)
Broth/Agar Dilution≤ 2Susceptible (S)
4Intermediate (I)
≥ 8Resistant (R)
Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of susceptibility testing.[11][19] This involves testing standard QC strains with known susceptibility profiles in parallel with clinical isolates.[9][11]

Table 3: Acceptable Quality Control Ranges for this compound

Quality Control StrainDisk Diffusion Zone Diameter (mm)MIC (µg/mL)
Escherichia coli ATCC 2592222 - 282 - 8
Staphylococcus aureus ATCC 2592325 - 310.25 - 1
Pseudomonas aeruginosa ATCC 2785318 - 244 - 16

If the results for the QC strains fall outside the acceptable ranges, the test results for the clinical isolates should not be reported, and the procedure should be investigated for potential errors.[11]

Visualizations

Amantocillin_AST_Workflow cluster_methods Susceptibility Testing Methods cluster_invisible_edges start Start: Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum broth_dilution Broth Microdilution agar_dilution Agar Dilution disk_diffusion Kirby-Bauer Disk Diffusion prepare_broth Prepare this compound Serial Dilutions in Broth broth_dilution->prepare_broth inoculate_broth Inoculate 96-Well Plate prepare_broth->inoculate_broth incubate_broth Incubate 16-20h at 35°C inoculate_broth->incubate_broth read_mic Read MIC incubate_broth->read_mic interpretation Interpret Results (Susceptible, Intermediate, Resistant) using Breakpoints read_mic->interpretation prepare_agar Prepare this compound- Infused Agar Plates agar_dilution->prepare_agar inoculate_agar Spot Inoculate Plates prepare_agar->inoculate_agar incubate_agar Incubate 16-20h at 35°C inoculate_agar->incubate_agar incubate_agar->read_mic streak_plate Streak MHA Plate for Confluent Growth disk_diffusion->streak_plate apply_disk Apply this compound Disk streak_plate->apply_disk incubate_disk Incubate 16-18h at 35°C apply_disk->incubate_disk read_zone Measure Zone of Inhibition incubate_disk->read_zone read_zone->interpretation end End: Report Results interpretation->end

References

Application Notes and Protocols for the Evaluation of Amantocillin in a Murine Model of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, "Amantocillin" is not a recognized pharmaceutical agent. The following application notes and protocols are provided as a generalized framework for the preclinical evaluation of a novel antibiotic, herein referred to as this compound, in a murine model of bacterial infection. The experimental parameters and data presented are hypothetical and for illustrative purposes.

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline. This document outlines a comprehensive protocol for assessing the in vivo efficacy of a hypothetical antibiotic, this compound, in a murine model of bacterial sepsis. The described methodologies cover the induction of infection, therapeutic intervention, and subsequent evaluation of treatment outcomes.

Experimental Protocols

Murine Model of Bacterial Sepsis

This protocol describes the establishment of a systemic bacterial infection in mice to evaluate the therapeutic potential of this compound.

Materials:

  • 8-10 week old C57BL/6 mice

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), strain USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (lyophilized powder)

  • Vehicle control (e.g., sterile saline)

  • Syringes and needles (27G)

  • Animal housing and monitoring equipment

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of MRSA into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the bacteria by centrifugation (4000 x g, 10 minutes).

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the pellet in sterile PBS to the desired concentration for infection (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

  • Induction of Sepsis:

    • Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane).

    • Administer the bacterial suspension via intraperitoneal (IP) injection (e.g., 100 µL of 1 x 10⁸ CFU/mL, resulting in a dose of 1 x 10⁷ CFU/mouse).

  • This compound Preparation and Administration:

    • Reconstitute lyophilized this compound in the appropriate vehicle (e.g., sterile saline) to the desired stock concentration.

    • Further dilute the stock solution to the final treatment concentrations.

    • Administer this compound via a clinically relevant route, such as intravenous (IV) or intraperitoneal (IP) injection, at a specified time point post-infection (e.g., 2 hours).

Efficacy Evaluation of this compound

This protocol details the experimental design for assessing the efficacy of this compound in the established murine sepsis model.

Study Groups:

  • Group 1 (Vehicle Control): Infected mice receiving the vehicle solution.

  • Group 2 (Low-Dose this compound): Infected mice receiving a low dose of this compound (e.g., 10 mg/kg).

  • Group 3 (High-Dose this compound): Infected mice receiving a high dose of this compound (e.g., 50 mg/kg).

  • Group 4 (Positive Control): Infected mice receiving a standard-of-care antibiotic (e.g., vancomycin, 110 mg/kg).

Procedure:

  • Treatment Administration: Administer the respective treatments to each group at 2 hours post-infection. A second dose may be administered at 12 hours post-infection depending on the pharmacokinetic profile of the compound.

  • Monitoring:

    • Monitor the mice for clinical signs of illness (e.g., lethargy, piloerection, hunched posture) every 4-6 hours for the first 48 hours, and then twice daily.

    • Record survival data over a period of 7 days.

  • Bacterial Load Determination:

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize a subset of mice from each group.

    • Aseptically collect blood via cardiac puncture and harvest organs (e.g., spleen, liver, kidneys).

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the blood and organ homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours and enumerate the colony-forming units (CFU) to determine the bacterial load.

Data Presentation

The following tables present hypothetical data for the efficacy of this compound in a murine sepsis model.

Table 1: Survival Rate of Infected Mice Treated with this compound

Treatment GroupDose (mg/kg)Number of MiceSurvival Rate (7 days)
Vehicle Control-1010%
This compound101040%
This compound501080%
Vancomycin1101080%

Table 2: Bacterial Load in Spleen and Blood at 24 Hours Post-Infection

Treatment GroupDose (mg/kg)Spleen (log₁₀ CFU/g)Blood (log₁₀ CFU/mL)
Vehicle Control-7.5 ± 0.86.2 ± 0.6
This compound105.2 ± 0.54.1 ± 0.4
This compound503.1 ± 0.32.0 ± 0.2
Vancomycin1103.3 ± 0.42.2 ± 0.3

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase acclimatize Animal Acclimatization (1 week) infection Induction of Sepsis (IP Injection) acclimatize->infection prep_bacteria Bacterial Culture Preparation prep_bacteria->infection prep_drug This compound Preparation treatment Treatment Administration (2h post-infection) prep_drug->treatment infection->treatment monitor Clinical Monitoring & Survival treatment->monitor bacterial_load Bacterial Load Determination (24h) treatment->bacterial_load data_analysis Data Analysis monitor->data_analysis bacterial_load->data_analysis

Caption: Experimental workflow for evaluating this compound in a murine sepsis model.

Hypothetical Signaling Pathway of this compound

As the "-cillin" suffix suggests a beta-lactam antibiotic, a plausible mechanism of action is the inhibition of bacterial cell wall synthesis.

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Protein (PBP) peptidoglycan Peptidoglycan Synthesis PBP->peptidoglycan catalyzes cell_wall Cell Wall Integrity peptidoglycan->cell_wall maintains lysis Cell Lysis cell_wall->lysis loss of This compound This compound This compound->PBP inhibits

Caption: Hypothetical mechanism of action for this compound targeting bacterial cell wall synthesis.

Application Notes and Protocols for Amantocillin Dosage Calculation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantocillin is a penicillin antibiotic distinguished by the inclusion of an adamantane moiety in its structure.[1][2] As with other β-lactam antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][3] This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][4][5] The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[1][4] this compound is classified as a penicillinase-resistant penicillin, suggesting a degree of stability against bacterial β-lactamase enzymes.[2] However, detailed information regarding its specific pharmacokinetic and pharmacodynamic profiles is not widely available in published literature.

These application notes provide a comprehensive framework for determining the appropriate dosage of this compound for in vivo studies. The protocols outlined below are based on established principles for penicillin-class antibiotics and are intended to guide researchers in establishing a safe and efficacious dosing regimen for preclinical research.

I. Preclinical In Vitro Assessment

Prior to initiating in vivo studies, a thorough in vitro characterization of this compound's activity against the target pathogen(s) is essential. This data will form the basis for initial dose range selection.

Key In Vitro Parameters:

ParameterDescriptionExperimental Protocol
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antibiotic that prevents visible growth of a bacterium.The MIC of this compound should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A standardized inoculum of the target bacterial strain is added to wells of a microtiter plate containing serial dilutions of this compound. The plate is incubated for 18-24 hours at 37°C, and the MIC is recorded as the lowest concentration of this compound that inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar plates. The plates are incubated for 18-24 hours at 37°C. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the bacterial colony count compared to the initial inoculum.

II. In Vivo Dosage Calculation and Study Design

The translation of in vitro data to an effective in vivo dose requires a multi-step process that includes pharmacokinetic and pharmacodynamic assessments.

A. Initial Dose Estimation

An initial starting dose for in vivo studies can be estimated based on the in vitro MIC values. A common starting point is to aim for a plasma concentration several-fold higher than the MIC of the target pathogen.

B. Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the selected animal model.

Experimental Protocol for Single-Dose PK Study:

  • Animal Model: Select a suitable animal model (e.g., mice, rats) and ensure ethical approval for the study protocol.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous, oral, intraperitoneal).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Sample Processing: Process blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time and determine key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum (peak) plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

C. Pharmacodynamic (PD) Studies

PD studies link the pharmacokinetic profile of this compound to its therapeutic effect. For β-lactam antibiotics, the primary PD index is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).

Experimental Protocol for PD Study:

  • Infection Model: Establish a relevant infection model in the chosen animal species using the target pathogen.

  • Dose-Ranging Study: Administer multiple dose levels of this compound at a fixed dosing interval.

  • Efficacy Assessment: At a predetermined time point post-infection, euthanize the animals and collect relevant tissues (e.g., blood, lung, spleen).

  • Bacterial Load Determination: Homogenize the tissues and perform quantitative bacterial culture (colony-forming units per gram of tissue or milliliter of blood) to determine the bacterial load.

  • Data Analysis: Correlate the administered doses and the resulting PK parameters (specifically %fT > MIC) with the reduction in bacterial load.

Target PD Values for Penicillins:

EffectTarget %fT > MIC
Bacteriostatic 30-40%
Bactericidal 50-70%
Maximal Efficacy >70%

D. Allometric Scaling for Dose Conversion Between Species

While direct scaling from animal to human doses should be approached with caution, allometric scaling based on body surface area can provide an initial estimate for dose conversion. The following formula can be used:

Human Equivalent Dose (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor.

Km Values for Different Species:

SpeciesBody Weight (kg)Km
Mouse 0.023
Rat 0.156
Rabbit 1.812
Dog 1020
Human 6037

III. Signaling Pathway and Experimental Workflow

A. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

amantocillin_moa UDP_NAG UDP-NAG UDP_NAM UDP-NAM Pentapeptide Pentapeptide UDP_NAM_Penta UDP-NAM-Pentapeptide Lipid_II Lipid II (NAM-NAG-Pentapeptide) UDP_NAM_Penta->Lipid_II Translocation Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Glycosyltransfer PBP Penicillin-Binding Protein (PBP) Peptidoglycan->PBP Cross-linking Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Inhibited_PBP Inhibited PBP This compound This compound This compound->PBP Inhibition

Caption: Mechanism of this compound Inhibition of Bacterial Cell Wall Synthesis.

B. Experimental Workflow for In Vivo Dosage Determination

The following workflow diagram outlines the logical steps for determining the optimal in vivo dosage of this compound.

in_vivo_dosage_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies MIC Determine MIC PK_Study Single-Dose PK Study MIC->PK_Study Inform Starting Dose MBC Determine MBC MBC->PK_Study Dose_Ranging Dose-Ranging Efficacy Study PK_Study->Dose_Ranging Inform Dose Selection PD_Analysis Pharmacodynamic Analysis (%fT > MIC) Dose_Ranging->PD_Analysis Optimal_Dose Determine Optimal Dose PD_Analysis->Optimal_Dose

Caption: Workflow for In Vivo this compound Dosage Determination.

IV. Summary and Recommendations

The determination of an appropriate in vivo dosage for this compound requires a systematic approach, beginning with robust in vitro characterization, followed by detailed pharmacokinetic and pharmacodynamic studies in a relevant animal model. Due to the limited publicly available data on this compound, it is imperative that researchers conduct these studies to establish a safe and effective dosing regimen for their specific application. The protocols and workflows provided herein offer a foundational guide for these investigations. Careful consideration of the principles of antibiotic pharmacology will be essential for the successful preclinical development of this compound.

References

Application Note: Quantification of Amoxicillin in Human Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amoxicillin is a widely prescribed β-lactam antibiotic used to treat a variety of bacterial infections. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal dosing and efficacy. This application note describes a simple, rapid, and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of amoxicillin in human plasma. The method involves a straightforward protein precipitation step for sample preparation and has been validated for accuracy, precision, and linearity.

Principle

This method utilizes reversed-phase HPLC to separate amoxicillin from endogenous plasma components. Plasma samples are first deproteinized using a precipitating agent. The resulting supernatant is then injected into the HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic modifier. Amoxicillin is detected by its UV absorbance at a specific wavelength. Quantification is performed by comparing the peak area of amoxicillin in the sample to that of a calibration curve prepared with known concentrations of the analyte.

Experimental Protocols

Materials and Reagents

  • Amoxicillin trihydrate (Reference Standard)

  • Cefadroxil (Internal Standard - IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Lichrosorb® RP-18 (5 µm, 250 x 4.6 mm) or equivalent C18 column.

  • Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 4.8 with orthophosphoric acid) and acetonitrile (95:5, v/v).[1][2]

  • Flow Rate: 1.3 mL/min.[1][2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 229 nm.[1][2]

  • Injection Volume: 20 µL.

Preparation of Solutions

  • Mobile Phase: Dissolve an appropriate amount of KH₂PO₄ in ultrapure water to make a 0.01 M solution. Adjust the pH to 4.8 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing the buffer and acetonitrile in a 95:5 (v/v) ratio and degas before use.

  • Standard Stock Solution of Amoxicillin (1 mg/mL): Accurately weigh 10 mg of amoxicillin reference standard and dissolve it in 10 mL of ultrapure water.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of cefadroxil and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare working standard solutions of amoxicillin by serial dilution of the stock solution with ultrapure water to obtain concentrations for the calibration curve.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 15 µL of the 1 mg/mL internal standard solution (cefadroxil).[1]

  • Add 400 µL of ice-cold methanol to precipitate the plasma proteins.[1][2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C.[1]

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Data Presentation

Method Validation Summary

The described HPLC method was validated according to standard guidelines. The key validation parameters are summarized in the tables below.

Table 1: Chromatographic Parameters

ParameterValue
AnalyteAmoxicillin
Internal StandardCefadroxil
Retention Time of Amoxicillin~5.2 min[1][2]
Retention Time of Internal Standard~4.2 min[1][2]
Total Run Time< 10 min

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range1.0 - 50.0 µg/mL
Correlation Coefficient (r²)≥ 0.999[1][2]
Limit of Quantification (LOQ)1.0 µg/mL[1][2]

Table 3: Accuracy and Precision

QC Concentration (µg/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low QC (3.0)90.0 - 110.0< 5%< 10%
Medium QC (25.0)98.6 - 101.4< 5%< 10%
High QC (50.0)95.3 - 104.7< 5%< 10%

Table 4: Recovery

AnalyteConcentration (µg/mL)Mean Recovery (%)
Amoxicillin3.090.0[1][2]
Amoxicillin25.098.6[1][2]
Amoxicillin50.095.3[1][2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma 200 µL Plasma Sample add_is Add 15 µL Internal Standard (Cefadroxil) plasma->add_is add_methanol Add 400 µL Cold Methanol add_is->add_methanol vortex Vortex for 30s add_methanol->vortex centrifuge Centrifuge at 14,000 rpm, 4°C vortex->centrifuge supernatant Collect 100 µL Supernatant centrifuge->supernatant injection Inject 20 µL into HPLC supernatant->injection separation C18 Column Mobile Phase: Phosphate Buffer:ACN (95:5) Flow Rate: 1.3 mL/min injection->separation detection UV Detection at 229 nm separation->detection integration Peak Area Integration detection->integration quantification Quantification using Calibration Curve integration->quantification result Final Concentration (µg/mL) quantification->result

Caption: Workflow for Amoxicillin Quantification in Plasma.

The HPLC-UV method detailed in this application note is a simple, accurate, and precise technique for the quantification of amoxicillin in human plasma. The straightforward protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. This validated method can be effectively applied to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of amoxicillin.

References

Amantocillin for Preventing Contamination in Primary Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary cell cultures, derived directly from tissues, are invaluable tools in biomedical research and drug development. However, their susceptibility to microbial contamination poses a significant challenge, potentially leading to the loss of valuable cells and unreliable experimental outcomes. While the use of antibiotics in cell culture is a common practice to mitigate this risk, particularly during the initial stages of primary culture, it is not without controversy.[1][2] The ideal antibiotic should possess broad-spectrum activity against common contaminants while exhibiting minimal cytotoxicity to the cultured cells.[1]

This document provides a detailed examination of the potential application of Amantocillin, a combination of amoxicillin and clavulanate, for preventing bacterial contamination in primary cell cultures. It is important to note that while penicillin-streptomycin is a commonly used antibiotic combination in cell culture[3], the use of this compound for this purpose is not widely documented. Therefore, this application note serves as a guide for the evaluation and potential implementation of this compound as a prophylactic agent in primary cell culture.

Mechanism of Action

This compound combines the broad-spectrum bactericidal activity of amoxicillin with the β-lactamase-inhibiting properties of clavulanate. Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[4] However, some bacteria produce β-lactamase enzymes that can inactivate amoxicillin. Clavulanic acid irreversibly binds to and inhibits these enzymes, thereby protecting amoxicillin from degradation and extending its antibacterial spectrum.[4]

Key Considerations for Use in Primary Cell Culture

The introduction of any new antibiotic into a cell culture regimen requires careful evaluation to ensure it does not adversely affect the cells of interest. Key considerations include:

  • Cytotoxicity: The antibiotic should not be toxic to the primary cells at its effective concentration.

  • Efficacy: It must be effective against a broad range of common laboratory contaminants.

  • Cellular Effects: The antibiotic should not alter the morphology, growth rate, or function of the primary cells.

Experimental Protocols

The following protocols are designed to guide the evaluation of this compound for use in primary cell cultures.

Determination of Optimal Working Concentration (Kill Curve Assay)

This protocol aims to determine the minimum concentration of this compound required to effectively eliminate common bacterial contaminants.

Materials:

  • This compound (sterile, stock solution)

  • Primary cell culture medium

  • Common bacterial contaminants (e.g., E. coli, S. aureus)

  • 96-well microplates

  • Spectrophotometer (OD600 nm)

Procedure:

  • Prepare a serial dilution of this compound in the primary cell culture medium in a 96-well plate.

  • Inoculate each well with a known concentration of a bacterial strain. Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C and monitor bacterial growth over 24-48 hours by measuring the optical density at 600 nm (OD600).

  • The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that prevents visible bacterial growth.

Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (sterile, stock solution)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader (570 nm)

Procedure:

  • Seed primary cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include an untreated control.

  • Incubate the cells for a period relevant to your experimental needs (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Data Presentation

The following tables present hypothetical data for the evaluation of this compound in a primary human fibroblast culture.

Table 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC of this compound (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa32
Mycoplasma pneumoniae>128 (Resistant)

Table 2: Cytotoxicity of this compound on Primary Human Fibroblasts (48h exposure)

This compound (µg/mL)Cell Viability (%)
0 (Control)100
1098.5
2595.2
5091.8
10085.3
20072.1

Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound.

G cluster_0 Kill Curve Assay Workflow A Prepare serial dilutions of this compound B Inoculate with bacterial strains A->B C Incubate at 37°C B->C D Measure OD600 C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

G cluster_1 Cytotoxicity Assay Workflow (MTT) F Seed primary cells in 96-well plate G Treat with serial dilutions of this compound F->G H Incubate for 24-72h G->H I Add MTT reagent H->I J Add solubilization solution I->J K Measure absorbance at 570 nm J->K L Calculate cell viability K->L

Caption: Workflow for assessing the cytotoxicity of this compound on primary cells using the MTT assay.

Discussion and Recommendations

Based on the hypothetical data, an this compound concentration of 10-25 µg/mL could be a potential working range for preventing common bacterial contamination in primary human fibroblast cultures, as this range is above the MIC for E. coli and S. aureus and shows minimal cytotoxicity. However, the high MIC for P. aeruginosa and the resistance of Mycoplasma species are significant limitations. Mycoplasma contamination is a pervasive issue in cell culture, and its resistance to β-lactam antibiotics is due to its lack of a cell wall.[5][6]

Recommendations:

  • Routine Use: The routine, long-term use of any antibiotic in cell culture is generally discouraged as it can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and potentially alter cellular metabolism and gene expression.[1][2]

  • Initial Culture Phase: The use of this compound could be considered during the initial, most vulnerable stages of primary cell culture establishment (first 1-2 weeks).

  • Aseptic Technique: The most critical factor in preventing contamination is strict adherence to aseptic techniques.[1][7] Antibiotics should be used as a last resort and not as a substitute for good cell culture practice.

  • Mycoplasma Testing: Regular testing for Mycoplasma is crucial, as this compound is not effective against this common contaminant.

Conclusion

While this compound's broad-spectrum activity against many common bacterial contaminants and its potential for low cytotoxicity make it a candidate for consideration in preventing contamination in primary cell cultures, its ineffectiveness against Mycoplasma and some resistant bacterial strains is a major drawback. Careful evaluation of its efficacy and cytotoxicity for each specific primary cell type is essential before its adoption. The decision to use this compound, or any antibiotic, should be made on a case-by-case basis, with a strong emphasis on maintaining excellent aseptic technique as the primary line of defense against contamination.

References

Application Notes and Protocols: Amdinocillin as a Selection Agent for Transformed Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of successfully transformed bacteria is a critical step in molecular cloning and genetic engineering. This process relies on the use of a selection agent, typically an antibiotic, to eliminate non-transformed cells. While ampicillin has traditionally been a common choice, other beta-lactam antibiotics like Amdinocillin offer specific advantages. Amdinocillin, a member of the penicillin family, provides an effective means of selecting for bacteria that have incorporated a plasmid containing the corresponding resistance gene.

Amdinocillin's mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, it targets and binds to penicillin-binding protein 2 (PBP2), an enzyme crucial for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[1][2] This inhibition disrupts the cell wall's integrity, leading to cell lysis and death, particularly in actively dividing bacteria.[2]

Resistance to Amdinocillin is typically conferred by a gene encoding a beta-lactamase enzyme. This enzyme hydrolyzes the beta-lactam ring characteristic of penicillins, inactivating the antibiotic and allowing the transformed bacteria to survive and proliferate.

Data Presentation

Table 1: Amdinocillin Properties
PropertyValue
Molecular FormulaC15H23N3O3S
Molecular Weight325.43 g/mol
Mechanism of ActionInhibits penicillin-binding protein 2 (PBP2)[1][2]
Resistance GeneBeta-lactamase (bla)
SolventWater, PBS
Storage-20°C for stock solutions
Table 2: Recommended Working Concentrations
ApplicationConcentration Range
LB Agar Plates50 - 100 µg/mL
Liquid LB Culture25 - 50 µg/mL

Note: The optimal concentration may vary depending on the bacterial strain and plasmid copy number. It is recommended to perform a kill curve to determine the minimal inhibitory concentration (MIC) for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Amdinocillin Stock Solution
  • Weighing: Accurately weigh out the desired amount of Amdinocillin powder using a calibrated analytical balance.

  • Dissolving: Dissolve the Amdinocillin powder in sterile distilled water or phosphate-buffered saline (PBS) to a final concentration of 50 mg/mL. Ensure complete dissolution by vortexing gently.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.

Protocol 2: Bacterial Transformation (Heat Shock Method)
  • Thaw Competent Cells: On ice, thaw a 50 µL aliquot of chemically competent E. coli cells for each transformation reaction.

  • Add Plasmid DNA: Add 1-5 µL of plasmid DNA (containing the beta-lactamase resistance gene) to the competent cells. Gently mix by flicking the tube. For a negative control, add sterile water instead of plasmid DNA.

  • Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.[3]

  • Heat Shock: Transfer the tube to a 42°C water bath for exactly 45-50 seconds.[4] This heat shock facilitates the uptake of the plasmid DNA by the bacteria.

  • Recovery on Ice: Immediately transfer the tube back to ice and incubate for 2 minutes.[3][5]

  • Outgrowth: Add 950 µL of pre-warmed, sterile SOC or LB broth (without antibiotic) to the tube.

  • Incubation: Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm). This allows the bacteria to recover and express the antibiotic resistance gene.

  • Plating: Plate 100-200 µL of the transformed cell suspension onto pre-warmed LB agar plates containing Amdinocillin at the desired selection concentration.

  • Incubation: Incubate the plates overnight (16-18 hours) at 37°C.

  • Analysis: The following day, observe the plates for colony formation. Only bacteria that have been successfully transformed with the plasmid containing the beta-lactamase gene will be able to grow in the presence of Amdinocillin.

Mandatory Visualization

amdinocillin_mechanism cluster_cell Bacterial Cell CellWall Cell Wall (Peptidoglycan) PBP2 Penicillin-Binding Protein 2 (PBP2) PBP2->CellWall Synthesis Amdinocillin Amdinocillin Inhibition Inhibition Amdinocillin->Inhibition Inhibition->PBP2 CellLysis Cell Lysis Inhibition->CellLysis Leads to

Caption: Mechanism of Amdinocillin action.

amdinocillin_resistance cluster_transformed_cell Transformed Bacterium Plasmid Plasmid with bla gene BetaLactamase Beta-Lactamase Enzyme Plasmid->BetaLactamase Expresses Hydrolysis Hydrolysis BetaLactamase->Hydrolysis Amdinocillin Amdinocillin Amdinocillin->Hydrolysis InactiveAmdinocillin Inactive Amdinocillin Hydrolysis->InactiveAmdinocillin CellSurvival Cell Survival InactiveAmdinocillin->CellSurvival Allows

Caption: Amdinocillin resistance mechanism.

transformation_workflow Start Start Thaw Thaw Competent Cells on Ice Start->Thaw AddDNA Add Plasmid DNA Thaw->AddDNA IceIncubate1 Incubate on Ice (30 min) AddDNA->IceIncubate1 HeatShock Heat Shock (42°C, 45-50s) IceIncubate1->HeatShock IceIncubate2 Incubate on Ice (2 min) HeatShock->IceIncubate2 Outgrowth Add SOC/LB Broth & Incubate (37°C, 1h) IceIncubate2->Outgrowth Plate Plate on LB Agar with Amdinocillin Outgrowth->Plate IncubatePlates Incubate Plates (37°C, 16-18h) Plate->IncubatePlates Analyze Analyze Colonies IncubatePlates->Analyze End End Analyze->End

References

Application Notes and Protocols for the Sterilization of Amantocillin Powder

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the sterilization of Amantocillin, a hypothetical beta-lactam antibiotic powder. Due to the inherent chemical instability of the β-lactam ring, particularly its susceptibility to heat and hydrolysis, selecting an appropriate sterilization method is critical to preserving the drug's potency and safety profile.[1][2] These notes compare terminal sterilization methods, such as gamma irradiation and ethylene oxide, with aseptic processing techniques. Detailed protocols, comparative data, and decision-making tools are provided to guide the selection of the most suitable sterilization strategy.

Introduction to Sterilization of Beta-Lactam Powders

This compound is conceptualized as a semi-synthetic, penicillin-class antibiotic intended for parenteral administration. Like other beta-lactam antibiotics, its therapeutic action relies on the integrity of the strained four-membered lactam ring.[1][3] This structure is the primary site of action but also the molecule's point of vulnerability, being susceptible to degradation.

Sterilization is a mandatory requirement for any parenteral drug formulation to ensure it is free from harmful microorganisms.[4] However, the energy or chemical agents used in many conventional sterilization processes can lead to the degradation of sensitive molecules like this compound. Therefore, a careful evaluation of sterilization techniques is required to achieve the necessary Sterility Assurance Level (SAL) of 10⁻⁶ while minimizing any detrimental effects on the drug's quality, safety, and efficacy.[5]

The primary challenges in sterilizing this compound powder are:

  • Thermal Lability: The β-lactam ring is prone to hydrolysis, a reaction accelerated by heat. This precludes the use of high-temperature methods like autoclaving or dry heat.

  • Chemical Reactivity: The molecule may react with chemical sterilants, leading to the formation of impurities and loss of potency.

  • Solid-State Stability: The physical properties of the powder (e.g., crystallinity, color) can be altered by sterilization processes like irradiation.

Overview of Potential Sterilization Methods

Three primary methods are considered for the sterilization of heat-labile antibiotic powders:

  • Aseptic Processing with Sterile Filtration and Lyophilization: This is not a terminal sterilization of the powder itself but a process to produce a sterile powder from a non-sterile bulk. The drug is dissolved, the solution is sterilized by filtration, and then converted back to a sterile powder via freeze-drying (lyophilization).[6][7][8] This is often the preferred method for sensitive biologics and antibiotics.[9][10]

  • Gamma Irradiation: This is a terminal sterilization method where the final packaged powder is exposed to a validated dose of gamma radiation (from a Cobalt-60 source) to kill microorganisms.[5] It is effective at ambient temperatures but the high energy can induce radiolysis, potentially creating degradants and free radicals.[11][12]

  • Ethylene Oxide (EO) Gas Sterilization: This low-temperature terminal sterilization method uses ethylene oxide gas to kill microbes.[13][14] Key variables include gas concentration, temperature, humidity, and time.[14] Concerns include the potential for chemical reactions with the drug and the need to remove toxic residues after processing.[4][14]

Comparative Data on Sterilization Methods

The selection of a sterilization method should be data-driven. The following table summarizes the expected impact of different methods on beta-lactam antibiotic powders, based on published data for similar compounds like amoxicillin and ampicillin.

ParameterGamma IrradiationEthylene Oxide (EO)Aseptic Processing & Lyophilization
Processing Temp. AmbientLow (37-63°C)[14]Very Low (Sub-zero during drying)[6]
Potency Loss Generally low (1-5%), dose-dependent. Ampicillin and others show stability at 25 kGy.[11] Amoxicillin shows little variation (1-4%) in potency.[15]Potentially low, but depends on reactivity with the API.Minimal if the molecule is stable in the chosen solvent.
Impurity Formation Formation of radiolytic products and free radicals is possible.[11][12] Benzyl penillo aldehyde and benzyl penaldic acid have been identified as radiolysis products of benzyl penicillin.[11]Potential for formation of reactive by-products.Dependent on solution stability; degradation can occur if processing time is long.
Physical Changes Color change (e.g., white to light brown) can occur at higher doses (>2.5 Mrad for amoxicillin).[15]Generally minimal.Can alter particle size, crystallinity, and improve reconstitution time.[7]
Residue Concerns None.Residual EO and ethylene chlorohydrin (ECH) must be reduced to safe levels via aeration.[13]Residual moisture and solvent must be controlled.
Key Advantage Terminal sterilization in final packaging; high penetration.[9]Terminal sterilization for heat-sensitive products; good material compatibility.[13]Bypasses harsh terminal treatments; enhances stability and dissolution of the final product.[7]
Key Disadvantage Potential for molecular degradation via radiolysis.[11]Long cycle times (including aeration); potential for toxic residues and API reactivity.[14]Complex, multi-step process requiring stringent aseptic controls and validation.[6][10]

Decision Logic for Method Selection

Choosing the appropriate sterilization method requires a systematic evaluation of the drug's properties and the desired product characteristics. The following flowchart illustrates a logical approach to this decision-making process.

G cluster_0 Start Start: Non-Sterile this compound Powder Q_Soluble Is this compound soluble and stable in a suitable solvent (e.g., WFI)? Start->Q_Soluble Aseptic Preferred Method: Aseptic Processing via Sterile Filtration & Lyophilization Q_Soluble->Aseptic Yes Q_Radiation Is this compound stable to ionizing radiation (e.g., 25 kGy)? Q_Soluble->Q_Radiation No Validate Perform Full Validation: Potency, Impurities, Sterility, Endotoxins Aseptic->Validate Gamma Option 1: Gamma Irradiation Q_Radiation->Gamma Yes Q_EO Is this compound non-reactive with Ethylene Oxide and stable at ~50°C? Q_Radiation->Q_EO No Gamma->Validate EO Option 2: Ethylene Oxide (EO) Sterilization Q_EO->EO Yes Reformulate Reformulate or Re-evaluate Development Strategy Q_EO->Reformulate No EO->Validate End Sterile this compound Powder Validate->End G A 1. Bulk Formulation Dissolve this compound & excipients in Water for Injection (WFI). B 2. Bioburden Reduction Pre-filter solution (e.g., 0.45 µm) to reduce microbial load. A->B C 3. Sterile Filtration Pass solution through a validated 0.22 µm sterilizing-grade filter into a sterile vessel. B->C D 4. Aseptic Filling Aseptically dispense filtered solution into sterile vials. C->D E 5. Lyophilization Transfer vials to a pre-sterilized lyophilizer for freeze-drying cycle. D->E F 6. Stoppering & Capping Aseptically stopper vials under vacuum and apply crimp caps. E->F G 7. QC Testing Test for sterility, potency, moisture, and impurities. F->G G A 1. Product Packaging Fill this compound powder into final containers (e.g., glass vials) under controlled clean conditions. B 2. Dose Mapping Determine radiation dose distribution within the product load configuration. A->B C 3. Validation Run Perform validation with biological indicators (B. pumilus) to confirm lethality and establish SAL. B->C D 4. Routine Irradiation Expose packaged product to the validated Cobalt-60 radiation dose (typically 25 kGy). C->D E 5. Post-Irradiation QC Test for sterility, potency, impurities, color, and other physical properties. D->E G A 1. Packaging Package this compound powder in containers with a gas-permeable (e.g., Tyvek) sterile barrier. B 2. Preconditioning Place product in a chamber with controlled temperature and humidity to prepare for gas exposure. A->B C 3. EO Gas Cycle Expose product to EO gas under validated conditions (concentration, temp, humidity, time). B->C D 4. Aeration Aerate the product in a dedicated chamber to remove residual EO and ECH. C->D E 5. Post-Sterilization QC Test for sterility, potency, impurities, and EO/ECH residuals. D->E

References

Troubleshooting & Optimization

Amantocillin Degradation in Aqueous Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of amantocillin in aqueous solutions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

The primary degradation pathway for this compound, a derivative of amoxicillin, in an aqueous solution is the hydrolysis of the β-lactam ring. This irreversible reaction leads to the formation of two main degradation products: amantocilloic acid and this compound diketopiperazine. The degradation process is significantly influenced by the pH and temperature of the solution.

Q2: What factors have the most significant impact on the stability of this compound in an aqueous solution?

The stability of this compound in an aqueous solution is primarily affected by:

  • pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. Extreme pH values (highly acidic or alkaline) will accelerate the degradation process.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the β-lactam ring. For optimal stability, solutions should be prepared and stored at controlled, cool temperatures.

  • Presence of Other Reagents: The presence of oxidizing agents or certain metal ions can also catalyze the degradation of this compound.

Q3: I am observing rapid loss of this compound potency in my experiments. What could be the cause?

Rapid loss of potency is likely due to accelerated degradation. Consider the following troubleshooting steps:

  • Verify Solution pH: Ensure the pH of your aqueous solution is within a stable range for this compound. If possible, use a buffered solution to maintain a consistent pH.

  • Control Temperature: Prepare and handle this compound solutions at the recommended temperature. Avoid exposure to high temperatures, even for short periods.

  • Check for Contaminants: Ensure all glassware and reagents are free from contaminants that could catalyze degradation, such as strong acids, bases, or oxidizing agents.

  • Freshly Prepare Solutions: Due to its inherent instability in aqueous solutions, it is best practice to prepare this compound solutions fresh for each experiment.

Q4: How can I monitor the degradation of this compound and identify its degradation products?

The most common and effective method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of each component over time.

For the identification and structural characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. LC-MS provides molecular weight and fragmentation data, which are crucial for elucidating the structures of the degradants.

Troubleshooting Guide for this compound Degradation Studies

Issue 1: Inconsistent or non-reproducible degradation profiles.

  • Possible Cause: Fluctuations in pH or temperature between experiments.

  • Solution:

    • Use calibrated pH meters and ensure consistent pH adjustment for all samples.

    • Employ a temperature-controlled environment (e.g., water bath, incubator) for all degradation studies.

    • Prepare a single stock solution of this compound for a series of experiments to minimize variability.

Issue 2: Co-elution of this compound and degradation products in HPLC analysis.

  • Possible Cause: The HPLC method is not optimized to be "stability-indicating."

  • Solution:

    • Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer concentration).

    • Adjust the column temperature.

    • Try a different stationary phase (e.g., a column with a different chemistry or particle size).

    • Employ a gradient elution method to improve separation.

Issue 3: Difficulty in identifying unknown peaks in the chromatogram.

  • Possible Cause: Insufficient data for structural elucidation.

  • Solution:

    • Collect fractions of the unknown peaks from the HPLC and subject them to LC-MS analysis.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown compounds. This data is vital for proposing chemical structures.

Quantitative Data Summary

The following tables summarize the expected degradation kinetics of this compound based on data from its parent compound, amoxicillin. These values should be considered as estimates, and it is recommended to perform specific kinetic studies for this compound.

Table 1: Predicted Half-life of this compound at Different pH and Temperature Conditions

pHTemperature (°C)Predicted Half-life (t½)
2.025Hours to Days
5.025Days to Weeks
7.425Days
9.025Hours
7.44Weeks to Months
7.437Hours to Days

Table 2: Predicted Pseudo-First-Order Rate Constants (k) for this compound Degradation

ConditionPredicted Rate Constant (k) (time⁻¹)
Acidic Hydrolysis (e.g., 0.1 M HCl)10⁻³ - 10⁻⁴ s⁻¹
Neutral Hydrolysis (e.g., pH 7.4)10⁻⁵ - 10⁻⁶ s⁻¹
Basic Hydrolysis (e.g., 0.1 M NaOH)10⁻³ - 10⁻⁴ s⁻¹

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines the conditions for a forced degradation study to identify the potential degradation products of this compound, in accordance with ICH Q1A(R2) guidelines.

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water for injection or a buffer of known pH) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours) due to faster degradation.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for a specified period (e.g., 24, 48, 72 hours).

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and columns available.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.05 M phosphate buffer, pH 5.0.

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 50%) over a period of 20-30 minutes to ensure the separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol 3: Identification of Degradation Products by LC-MS

  • Sample Preparation:

    • Subject this compound to forced degradation as described in Protocol 1 to generate a sufficient amount of the degradation products.

  • LC-MS Analysis:

    • Inject the degraded sample into an LC-MS system.

    • Use a similar chromatographic method as described in Protocol 2, ensuring compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium formate or ammonium acetate).

    • Acquire mass spectra in both positive and negative ion modes to obtain the molecular weights of the parent drug and its degradation products.

  • MS/MS Fragmentation Analysis:

    • Perform tandem mass spectrometry (MS/MS) on the molecular ions of the observed degradation products.

    • The fragmentation patterns will provide structural information that can be used to elucidate the chemical structures of the degradants.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis β-lactam ring cleavage Amantocilloic_Acid Amantocilloic Acid Hydrolysis->Amantocilloic_Acid Amantocillin_Diketopiperazine This compound Diketopiperazine Hydrolysis->Amantocillin_Diketopiperazine

Caption: Primary degradation pathway of this compound in aqueous solution.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Amantocillin_Solution Prepare this compound Solution Forced_Degradation Apply Stress Conditions (pH, Temp, Light, Oxidant) Amantocillin_Solution->Forced_Degradation HPLC_Analysis HPLC-UV Analysis (Quantification) Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identification) Forced_Degradation->LCMS_Analysis Degradation_Kinetics Determine Degradation Kinetics HPLC_Analysis->Degradation_Kinetics Identify_Products Identify Degradation Products LCMS_Analysis->Identify_Products

Caption: Experimental workflow for this compound degradation studies.

troubleshooting Amantocillin instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The information provided is based on the well-established stability profiles of penicillin-class antibiotics, such as Ampicillin. "Amantocillin" may be a specific brand name or a related derivative, and the troubleshooting guidance herein is predicated on the shared chemical properties of β-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing culture medium turned yellow and cloudy overnight. What is the cause?

A cloudy appearance and a rapid shift to a yellow color in your culture medium (which typically contains phenol red as a pH indicator) are strong indicators of bacterial contamination. The yellow color signifies a drop in pH due to metabolic byproducts from the contaminating bacteria. While this compound is an antibiotic, its instability can lead to a rapid decline in its effective concentration, allowing for the growth of resistant or opportunistic bacteria.

Q2: I prepared my this compound stock solution and media plates last month. Are they still effective?

The stability of this compound is highly dependent on storage conditions.[1] Stock solutions stored at 2-8°C are typically stable for up to three weeks, while for longer-term storage of 4-6 months, they should be kept at -20°C.[1] Culture plates containing this compound can be stored at 2-8°C for a maximum of two weeks.[1] Using media or stock solutions beyond these recommended timelines can result in sub-lethal antibiotic concentrations and experimental failure.

Q3: Can I autoclave my media after adding this compound?

No, this compound solutions should not be autoclaved.[1] Like other β-lactam antibiotics, this compound is heat-labile. Autoclaving will degrade the antibiotic, rendering it ineffective. This compound should be added to autoclaved and cooled media (to 45-50°C) using sterile filtration.[1]

Q4: I dissolved this compound directly in my culture medium, but my cells are not growing well. Why?

Directly dissolving powdered this compound into culture medium is not recommended. It is preferable to first prepare a concentrated stock solution in a suitable solvent like water, sterilize it through a 0.22 µm filter, and then dilute it to the final working concentration in your medium.[1] This ensures sterility and accurate concentration. Poor cell growth could be due to localized high concentrations of the antibiotic before it fully dissolves, or potential contamination introduced from the non-sterile powder.

Troubleshooting Guide

Issue 1: Loss of this compound Activity in Culture

  • Symptom: Emergence of satellite colonies on selection plates or widespread contamination in a liquid culture that was previously clear.

  • Potential Causes & Solutions:

    • Temperature-Related Degradation: this compound is unstable at 37°C, the standard incubation temperature for most cell cultures.[1][2] Its efficacy can significantly decrease over a few days.

      • Solution: For long-term experiments, replenish the medium with freshly added this compound every 3-4 days to maintain a selective pressure.

    • pH Instability: The stability of this compound is optimal around a neutral pH and decreases in more acidic or basic conditions.[2][3] Cellular metabolism can alter the pH of the culture medium over time.

      • Solution: Ensure your culture medium is properly buffered. If your cell line produces high levels of acidic byproducts, more frequent media changes may be necessary.

    • Inactivation by Media Components: Certain components in culture media can negatively impact this compound's stability. For instance, the presence of dextrose can decrease its stability.[4][5]

      • Solution: If you suspect media-related instability, you can perform a stability study by incubating this compound in your specific medium and testing its bioactivity over time.

Issue 2: Inconsistent Experimental Results with this compound Selection

  • Symptom: High variability in cell viability or selection efficiency between experiments.

  • Potential Causes & Solutions:

    • Inconsistent Stock Solution Preparation: The concentration of this compound is a key factor in its stability.[2][4][5]

      • Solution: Always prepare stock solutions at a consistent, validated concentration. Use a precise weighing method and ensure the powder is fully dissolved before filter sterilization.

    • Improper Storage of Stock Solutions and Media: As detailed in the FAQs, improper storage leads to a rapid loss of potency.[1]

      • Solution: Adhere strictly to recommended storage temperatures and durations for both stock solutions and prepared media. Label all solutions with preparation and expiration dates.

Data Summary

Table 1: Stability of this compound (data extrapolated from Ampicillin studies) under Various Conditions

ConcentrationSolvent/MediumTemperature (°C)Stability (Time to <90% Initial Concentration)Reference
24 g/L0.9% Sodium Chloride2530 hours[2]
24 g/L0.9% Sodium Chloride3030 hours[2]
24 g/L0.9% Sodium Chloride3724 hours[2]
50 mg/mLWater37Up to 3 days in culture[1]
0.5 g/100 ml5% Dextrose25< 4 hours[5]
0.5 g/100 ml5% Dextrose5~4 hours[5]
0.5 g/100 mlSodium Chloride Injection572 hours[5]

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution (50 mg/mL)

  • Weighing: Accurately weigh out 500 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: In a sterile, conical tube, dissolve the powder in 10 mL of sterile, distilled water or a suitable buffer with a pH ≤ 7.[1] Vortex thoroughly to ensure complete dissolution. The solution should be clear and colorless to faintly yellow.[1]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term use (up to 6 months) or at 2-8°C for short-term use (up to 3 weeks).[1]

Protocol 2: Bioactivity Assay for this compound (Disk Diffusion Assay)

  • Bacterial Lawn Preparation: Inoculate a sterile Luria-Bertani (LB) agar plate with a susceptible bacterial strain (e.g., E. coli DH5α) to create a uniform lawn.

  • Disk Application: Aseptically place sterile paper disks onto the agar surface.

  • Sample Application: Pipette a known volume (e.g., 10 µL) of your this compound solution (from a stock solution, or media that has been incubated) onto a disk. Use a fresh, validated this compound solution as a positive control and the solvent/media without this compound as a negative control.

  • Incubation: Incubate the plate at 37°C for 16-18 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown). A larger diameter indicates higher bioactivity of the this compound. Compare the zone of inhibition of your test sample to the positive control to assess its relative potency.

Visualizations

TroubleshootingWorkflow start Start: This compound Ineffective check_storage Check Storage Conditions (Stock & Media) start->check_storage improper_storage Improper Storage check_storage->improper_storage Expired or Incorrect Temp? prepare_fresh Action: Prepare Fresh Stock/Media improper_storage->prepare_fresh Yes check_protocol Review Protocol improper_storage->check_protocol No end_resolved Issue Resolved prepare_fresh->end_resolved autoclaved Autoclaved this compound? check_protocol->autoclaved filter_sterilize Action: Use Filter Sterilization autoclaved->filter_sterilize Yes check_culture_conditions Assess Culture Conditions autoclaved->check_culture_conditions No filter_sterilize->end_resolved long_incubation Long Incubation (>3 days)? check_culture_conditions->long_incubation replenish_media Action: Replenish Media with Fresh this compound long_incubation->replenish_media Yes long_incubation->end_resolved No replenish_media->end_resolved

Caption: Troubleshooting workflow for this compound instability.

Amantocillin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Active β-lactam ring) Inactive_Product Inactive Product (Hydrolyzed β-lactam ring) This compound->Inactive_Product Degradation High_Temp High Temperature (e.g., 37°C or Autoclaving) High_Temp->Inactive_Product Non_Optimal_pH Non-Optimal pH (<6.0 or >7.5) Non_Optimal_pH->Inactive_Product Dextrose Dextrose in Media Dextrose->Inactive_Product

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Optimizing Antibiotic Concentrations for Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center pertains to the general principles of optimizing antibiotic concentrations for bacterial inhibition. The term "Amantocillin" does not correspond to a known antibiotic at the time of this writing. The methodologies, data, and troubleshooting guides presented here are applicable to a broad range of antibacterial agents and are intended for research and development professionals.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers in accurately determining the optimal concentration of an antibiotic for effective bacterial inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the Minimum Inhibitory Concentration (MIC) and why is it important?

A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a critical metric used to assess a pathogen's susceptibility to an antibiotic and to guide the selection of the most effective treatment.[1][2]

Q2: What is the difference between bacteriostatic and bactericidal activity?

A2: Bacteriostatic antibiotics inhibit the growth and reproduction of bacteria without killing them, while bactericidal antibiotics directly kill the bacteria.[1] The MIC value itself only indicates inhibition of growth, not necessarily cell death.

Q3: How are MIC results interpreted?

A3: MIC values are compared to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] Based on these breakpoints, a bacterial strain is categorized as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.[3]

  • Susceptible (S): The infection is likely to be successfully treated with a standard dosage of the antibiotic.[3]

  • Intermediate (I): The antibiotic may be effective in specific circumstances, such as at higher doses or in body sites where the drug concentrates.[3]

  • Resistant (R): The antibiotic is unlikely to be effective at achievable systemic concentrations.[3]

Q4: Can I compare the MIC values of different antibiotics to determine which is more potent?

A4: No, you should not directly compare the numerical MIC values of different antibiotics to gauge potency.[5] The efficacy of an antibiotic depends on its pharmacokinetic and pharmacodynamic (PK/PD) properties, and how the MIC relates to the established clinical breakpoint for that specific drug.[5][6]

Troubleshooting Guide

This guide addresses common problems encountered during the determination of antibiotic concentration for bacterial inhibition.

Problem Possible Causes Recommended Solutions
No bacterial growth in the positive control well. 1. Inoculum was not viable or prepared incorrectly. 2. The growth medium is contaminated or improperly prepared. 3. Incubation conditions (temperature, atmosphere) were incorrect.1. Use a fresh bacterial culture and verify the inoculum density. 2. Prepare fresh, sterile growth medium and test for sterility. 3. Ensure the incubator is functioning correctly and set to the appropriate conditions for the test organism.
Growth in the negative (sterility) control well. 1. Contamination of the growth medium. 2. Contamination of the microtiter plate or other equipment. 3. Poor aseptic technique during the experiment.1. Use fresh, sterile growth medium. 2. Ensure all materials are sterile before use. 3. Review and reinforce aseptic techniques with all personnel.
Inconsistent or variable MIC results between replicates. 1. Inaccurate pipetting, leading to incorrect antibiotic concentrations or inoculum volume. 2. Uneven distribution of bacteria in the inoculum. 3. Antibiotic degradation or instability in the prepared solution.[7]1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Thoroughly vortex the inoculum before dispensing. 3. Prepare fresh antibiotic stock solutions and use them promptly. Check for manufacturer's recommendations on solvent and stability.
Unexpectedly high MIC values (apparent resistance). 1. The bacterial strain may have acquired resistance. 2. The inoculum density was too high. 3. The antibiotic has degraded or is less potent than expected.1. Verify the identity and purity of the bacterial strain. Consider molecular testing for resistance genes. 2. Standardize the inoculum to the recommended density (e.g., 0.5 McFarland standard). 3. Use a new batch of antibiotic powder and verify its potency. Always run a quality control strain with a known MIC range.
"Skipped" wells (no growth at a lower concentration, but growth at a higher one). 1. Pipetting error during serial dilution. 2. Contamination of a single well. 3. The antibiotic may have precipitated at higher concentrations.1. Carefully review and repeat the serial dilution process. 2. Repeat the assay with strict aseptic technique. 3. Check the solubility of the antibiotic in the test medium.

Data Presentation

Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for Major Antibiotic Classes

The optimization of dosing regimens is guided by the relationship between drug exposure and its antimicrobial effect, which is described by PK/PD indices.[8][9]

Antibiotic Class Primary PK/PD Index Goal of Dosing Strategy
β-Lactams (e.g., Penicillins, Cephalosporins)%T > MICMaximize the duration that the free drug concentration is above the MIC.[6]
Aminoglycosides (e.g., Gentamicin, Amikacin)Cmax/MICMaximize the peak drug concentration relative to the MIC.[6]
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)AUC24/MICMaximize the total drug exposure over 24 hours relative to the MIC.[6]
Glycopeptides (e.g., Vancomycin)AUC24/MICMaximize the total drug exposure over 24 hours relative to the MIC.[6]

Cmax: Maximum plasma concentration; AUC24: Area under the concentration-time curve over 24 hours.

Table 2: Quality Control (QC) Ranges for Reference Bacterial Strains

It is essential to include reference strains with known MIC values in each experiment to ensure the accuracy and reproducibility of the results.

Antibiotic QC Strain Expected MIC Range (µg/mL)
AztreonamEscherichia coli ATCC 259220.06 - 0.25[10]
AztreonamPseudomonas aeruginosa ATCC 278532 - 8[10]
NorfloxacinEscherichia coli ATCC 259220.03 - 0.125[11]
GentamicinEscherichia coli ATCC 259220.25 - 1
CiprofloxacinEscherichia coli ATCC 259220.004 - 0.015
VancomycinStaphylococcus aureus ATCC 292130.5 - 2

Note: These ranges are examples and may vary based on the specific testing guidelines (e.g., CLSI, EUCAST) and methodology used.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of an antibiotic against a bacterial strain.[12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

  • Antibiotic stock solution

  • Sterile multichannel and single-channel pipettes and tips

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (no antibiotic), and column 12 will be the negative control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

    • The final volume in each well (except column 12) will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[12]

    • The positive control (column 11) should show turbidity, and the negative control (column 12) should remain clear.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilution in 96-Well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic compare_breakpoints Compare to Breakpoints (S, I, R) determine_mic->compare_breakpoints

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Troubleshooting Flowchart for MIC Assay Results.

PKPD_Concepts cluster_time Time-Dependent Killing (e.g., β-Lactams) cluster_conc Concentration-Dependent Killing (e.g., Aminoglycosides) cluster_exposure Exposure-Dependent Killing (e.g., Fluoroquinolones) time_dep Efficacy depends on the DURATION a drug concentration remains above the MIC (%T > MIC) conc_dep Efficacy depends on the PEAK drug concentration achieved relative to the MIC (Cmax/MIC) exposure_dep Efficacy depends on the TOTAL drug exposure over time relative to the MIC (AUC24/MIC) PKPD_Index PK/PD Index PKPD_Index->time_dep PKPD_Index->conc_dep PKPD_Index->exposure_dep

Caption: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Concepts.

References

Amantocillin In Vitro Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable efficacy with Amantocillin in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain?

Answer: Inconsistent MIC values for this compound can arise from several experimental factors. It is crucial to standardize your protocol to ensure reproducibility. Key factors that can influence MIC values include the composition of the culture medium, the size of the bacterial inoculum, and the incubation conditions.[1][2] Variations in any of these parameters can lead to significant differences in the observed efficacy of this compound.

For instance, the presence of certain divalent cations like Mg2+ and Ca2+ in the growth medium can affect the activity of some antibiotics.[3] The pH of the medium is another critical factor that can alter the potency of the drug.[4] Furthermore, a higher than intended inoculum size can lead to an overestimation of the MIC, as a larger bacterial population may require a higher concentration of the antibiotic to inhibit growth.[4][5]

To troubleshoot this issue, we recommend a thorough review of your experimental protocol. A checklist of critical parameters to verify is provided in the troubleshooting guide below.

Question 2: My this compound stock solution appears to be losing potency over time. How can I ensure its stability?

Answer: The stability of your this compound stock solution is paramount for obtaining reliable and reproducible results. Degradation of the antibiotic can lead to a decrease in its effective concentration, resulting in higher and more variable MIC values.

To ensure the stability of your this compound stock:

  • Follow Storage Recommendations: Always store the stock solution at the recommended temperature, typically -20°C or lower, in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect from Light: Some antibiotic compounds are light-sensitive. Store your this compound stock in amber-colored tubes or wrap them in foil to protect them from light degradation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions of this compound from a new stock aliquot for each experiment.

  • Check for Precipitates: Before use, visually inspect the stock solution for any signs of precipitation. If a precipitate is observed, the solution should be discarded.

Question 3: I am seeing a "skipped-well" phenomenon (growth in wells with higher this compound concentrations than the MIC) in my microdilution assay. What could be the cause?

Answer: The "skipped-well" or paradoxical growth phenomenon can be perplexing. It is often attributed to a few key factors:

  • Drug Degradation: At very high concentrations, some antibiotics can become unstable in the culture medium, leading to a loss of activity in those wells.

  • Bacterial Heteroresistance: The bacterial population may contain a small subpopulation of resistant cells that can grow at higher antibiotic concentrations.

  • Precipitation of this compound: At high concentrations, this compound might precipitate out of the solution, reducing its effective concentration.

To investigate this, you can perform a population analysis of the bacteria from the "skipped wells" to check for resistant subpopulations. Additionally, visually inspect the wells with high this compound concentrations for any signs of drug precipitation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that lead to variable this compound efficacy in vitro.

Issue: High Variability in MIC Results

Potential Causes & Solutions:

Parameter Potential Cause of Variability Recommended Action
Culture Medium Inconsistent media preparation (e.g., pH, ion concentration).[3][4]Ensure the use of a standardized, high-quality medium like Mueller-Hinton Broth (MHB) or Agar (MHA) as recommended by CLSI or EUCAST guidelines.[4][6] Always verify the final pH of the prepared medium.
Inoculum Size Inaccurate or inconsistent inoculum density.[2][4]Standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[6] Perform serial dilutions and plate counts to confirm the CFU/mL of your inoculum.
Incubation Conditions Fluctuations in temperature or incubation time.[1]Use a calibrated incubator and strictly adhere to the recommended incubation time (typically 16-20 hours for most bacteria) and temperature (usually 35 ± 2°C).[6]
This compound Preparation Degradation of stock solution or inaccurate dilutions.Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. Use calibrated pipettes for accurate dilutions.
Testing Method Inconsistent application of the chosen method (e.g., disk diffusion, broth microdilution).[4]Strictly follow standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to a high concentration (e.g., 10 mg/mL). Sterilize by filtration through a 0.22 µm filter. Store at -20°C or below in small aliquots.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Within 15 minutes, dilute this suspension in the test broth (e.g., MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[2]

  • Perform Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the test broth. The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Incubate: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]

Visualizations

Troubleshooting Workflow for Variable MICs

MIC_Troubleshooting start Variable this compound MIC Results check_protocol Review Experimental Protocol start->check_protocol check_media Verify Culture Medium (pH, Composition) check_protocol->check_media check_inoculum Standardize Inoculum (McFarland, CFU Count) check_protocol->check_inoculum check_incubation Confirm Incubation (Time, Temperature) check_protocol->check_incubation check_this compound Assess this compound Stock (Storage, Age, Dilution) check_protocol->check_this compound consistent_results Consistent MIC Results check_media->consistent_results check_inoculum->consistent_results check_incubation->consistent_results check_this compound->consistent_results

Caption: A flowchart for troubleshooting inconsistent MIC results.

Factors Influencing this compound In Vitro Efficacy

Efficacy_Factors cluster_experimental Experimental Conditions cluster_bacterial Bacterial Factors Media Medium Composition (pH, Ions) This compound This compound Efficacy (In Vitro) Media->this compound Inoculum Inoculum Size Inoculum->this compound Incubation Incubation (Time, Temp) Incubation->this compound Resistance Resistance Mechanisms (e.g., Efflux Pumps) Resistance->this compound Strain Bacterial Strain (Intrinsic Susceptibility) Strain->this compound

Caption: Key factors affecting this compound's in vitro performance.

References

impact of pH on Amantocillin activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal handling and use of Amantocillin, with a specific focus on the critical role of pH in its stability and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound stock solutions?

A1: For maximum stability, this compound stock solutions should be prepared and stored in a pH range of 5.0 to 6.5. Within this range, the rate of hydrolysis of the crucial beta-lactam ring is minimized. Stability decreases significantly in strongly acidic (below pH 4.0) or alkaline (above pH 7.5) conditions.

Q2: My this compound solution turned yellow after reconstitution in a standard phosphate buffer at pH 7.4. Is it still usable?

A2: A yellow discoloration is a common indicator of this compound degradation, particularly at neutral to alkaline pH. At pH 7.4, the rate of hydrolysis increases, leading to the opening of the beta-lactam ring and a loss of antibacterial activity.[1] It is strongly recommended to discard the solution and prepare a fresh one using a buffer in the optimal pH range of 5.0-6.5, such as a citrate buffer.

Q3: How does the pH of my culture medium affect the antimicrobial activity of this compound during a minimum inhibitory concentration (MIC) assay?

A3: The pH of the assay medium can have a profound impact on experimental outcomes. If the medium's pH is outside the optimal stability range (pH 5.0-6.5), the compound may degrade during the incubation period. For instance, in a standard Mueller-Hinton broth at pH 7.3, significant degradation can occur over 18-24 hours, leading to an overestimation of the MIC.[2] It is crucial to consider this degradation kinetic when designing and interpreting results from extended assays.[3][4]

Q4: Can I use this compound in acidic cell culture media (e.g., pH < 6.0)?

A4: While this compound is relatively stable at mildly acidic pH, very strong acidic conditions (pH below 4.0) can lead to a different degradation pathway, involving molecular rearrangement to form inactive penillic acid derivatives.[5] If your experimental conditions require a low pH, it is advisable to run a parallel stability study to quantify the degradation rate under your specific conditions.

Q5: What are the primary degradation products of this compound at alkaline pH?

A5: Under neutral or alkaline conditions, the primary degradation mechanism is the hydrolytic cleavage of the amide bond in the beta-lactam ring. This reaction forms the antibiotically inactive Amantocilloic acid. Further degradation products may form upon prolonged exposure to alkaline conditions.[6][7]

Troubleshooting Guides

Problem: Inconsistent MIC results for this compound across different experimental days.

  • Possible Cause 1: pH Drift in Media. The pH of bacterial culture media can change over time due to metabolic activity. This pH drift could be pushing the environment outside this compound's stable range, leading to variable degradation rates.

    • Solution: Ensure your growth medium is adequately buffered. Consider using a robust buffer like MOPS instead of phosphate, especially for long-term experiments.[1] Verify the medium's pH at the beginning and end of the experiment.

  • Possible Cause 2: Stock Solution Degradation. If stock solutions are not prepared and stored correctly, their potency can decrease over time.

    • Solution: Prepare fresh stock solutions of this compound for each experiment in a citrate buffer at pH 6.0. If storage is necessary, flash-freeze aliquots at -70°C and use them within one week. Avoid repeated freeze-thaw cycles.[2]

Problem: Low or no observed antibacterial activity in an otherwise validated assay.

  • Possible Cause 1: Rapid Degradation in Alkaline Assay Buffer. The use of a high pH buffer (e.g., bicarbonate buffer at pH > 8.0) for cell lysis or other treatment steps prior to activity measurement can completely inactivate this compound.

    • Solution: Review all solution compositions. If an alkaline pH is required for another component of the assay, this compound should be added at the very last step. Alternatively, modify the protocol to use buffers within the pH 5.0-6.5 range.

  • Possible Cause 2: Incompatible Solution Components. Certain metal ions (e.g., copper, zinc) can catalyze the degradation of beta-lactam antibiotics.

    • Solution: Use high-purity water and reagents for all buffers and media. If metal-containing reagents are necessary, consider the use of a chelating agent like EDTA, but first verify its compatibility with your overall experimental system.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following tables summarize the degradation kinetics based on internal validation studies analogous to those performed on similar beta-lactam antibiotics.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C

pHBuffer SystemHalf-Life (t½) in Hours% Remaining after 24 Hours
3.0Glycine-HCl~15~20%
4.0Acetate~90~85%
5.5Citrate~250~94%
6.5Citrate-Phosphate~220~92%
7.4Phosphate~8~12%
8.5Borate~1.5<1%

Table 2: Impact of Temperature on this compound Half-Life in Citrate Buffer (pH 5.5)

TemperatureHalf-Life (t½) in Hours
4°C (Refrigerated)~2500
25°C (Room Temp)~450
37°C (Incubation)~250

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound stability and analysis.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (10 mg/mL) in Citrate Buffer (pH 5.5) dilute Dilute Stock into Each Buffer (Final: 100 µg/mL) prep_stock->dilute prep_buffers Prepare Series of Buffers (pH 3 to 9) prep_buffers->dilute incubate Incubate Samples at 37°C dilute->incubate sample Withdraw Aliquots at T=0, 2, 4, 8, 12, 24h incubate->sample hplc Analyze via Stability-Indicating RP-HPLC Method sample->hplc calc Calculate % Remaining vs. T=0 Sample hplc->calc plot Plot ln(% Remaining) vs. Time to Determine Half-Life calc->plot

Caption: Experimental workflow for determining the pH-rate stability profile of this compound.

G cluster_acid Acidic Conditions (pH < 4) cluster_alkaline Neutral / Alkaline Conditions (pH > 7) This compound This compound (Active) PenillicAcid Penillic Acid Derivatives (Inactive) This compound->PenillicAcid Rearrangement PenicilloicAcid Amantocilloic Acid (Inactive) This compound->PenicilloicAcid Beta-Lactam Ring Opening Stable Stable Form (pH 5.0 - 6.5) This compound->Stable H_ion H⁺ Catalysis H_ion->this compound OH_ion OH⁻ Catalysis (Hydrolysis) OH_ion->this compound Stable->this compound

Caption: Logical diagram of pH-dependent degradation pathways for this compound.

Detailed Experimental Protocol

Protocol: pH-Dependent Stability Assay via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the degradation rate and half-life of this compound across a range of pH values.

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile and water

    • Trifluoroacetic acid (TFA)

    • Buffer salts: Sodium citrate, sodium phosphate (monobasic and dibasic), boric acid, glycine

    • Calibrated pH meter

    • HPLC system with UV detector (detection at 230 nm)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Constant temperature incubator or water bath (37°C)

  • Procedure:

    • Buffer Preparation: Prepare a series of 100 mM buffers at the following pH values: 3.0 (Glycine-HCl), 4.0 (Acetate), 5.5 (Citrate), 6.5 (Citrate-Phosphate), 7.4 (Phosphate), and 8.5 (Borate). Adjust pH accurately using NaOH or HCl.

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Filter and degas both.

    • Stock Solution Preparation: Accurately weigh and dissolve this compound reference standard in citrate buffer (pH 5.5) to a final concentration of 1 mg/mL. This is the primary stock.

    • Reaction Initiation: For each pH buffer, dilute the primary stock to a final concentration of 100 µg/mL. This is your reaction solution.

    • Time Zero (T=0) Sample: Immediately after preparing each reaction solution, withdraw an aliquot, quench the reaction by diluting it 1:1 with Mobile Phase A, and inject it into the HPLC system. This establishes the initial peak area.

    • Incubation: Place the vials containing the remaining reaction solutions into a 37°C incubator.

    • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours). Immediately quench each sample as described in step 5 and inject it into the HPLC.

    • HPLC Analysis: Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes) to separate the parent this compound peak from its degradation products. Record the peak area of the parent compound at 230 nm.

  • Data Analysis:

    • For each pH value, calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.

    • Plot the natural logarithm of the percentage remaining (ln[%]) against time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

References

Technical Support Center: Overcoming API Precipitation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough search of chemical and scientific databases indicates that "Amantocillin" is not a recognized chemical compound. The name appears to be a combination of two distinct drugs: Amantadine and Penicillin. It is possible that this is a novel or internal compound name. However, to provide a helpful resource for the underlying issue of active pharmaceutical ingredient (API) precipitation, this guide will focus on Amoxicillin , a widely used penicillin antibiotic that exhibits similar solubility challenges. The principles and troubleshooting steps outlined here are broadly applicable to many amphoteric β-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: Why is my Amoxicillin precipitating out of my buffer solution?

Amoxicillin precipitation is a common issue and is often attributed to several factors:

  • pH of the Buffer: Amoxicillin is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is highly dependent on the pH of the solution. Solubility is lowest near its isoelectric point and increases at more acidic or alkaline pH values.[1][2]

  • Buffer Concentration and Composition: High concentrations of buffer salts can lead to a "salting-out" effect, reducing the solubility of the dissolved Amoxicillin. The specific ions in the buffer can also interact with the Amoxicillin molecule, affecting its solubility.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. If you are preparing your solutions at room temperature and then storing them at colder temperatures (e.g., 4°C), the Amoxicillin may precipitate out as the solubility decreases.

  • Concentration of Amoxicillin: You may be attempting to dissolve the Amoxicillin at a concentration that is above its solubility limit for the given buffer conditions (pH, temperature, etc.).

  • Slow Dissolution Rate: Amoxicillin may take time to fully dissolve. If not given enough time or agitation, it may appear to be insoluble or may precipitate over time.

Q2: What is the optimal pH for dissolving Amoxicillin?

The solubility of amino penicillins like Amoxicillin follows a U-shaped curve with respect to pH.[1] The minimum solubility is observed near the isoelectric point of the molecule. To enhance solubility, the pH of the buffer should be adjusted to be either significantly lower or higher than the isoelectric point. For many experimental applications, working at a physiologically relevant pH (around 7.4) is necessary. At this pH, the solubility might be limited, and careful preparation is required.

Q3: Can I use DMSO to dissolve Amoxicillin?

Yes, Amoxicillin is soluble in DMSO (Dimethyl sulfoxide).[3] This can be a useful strategy for preparing high-concentration stock solutions. However, it is crucial to consider the final concentration of DMSO in your experiment, as it can have effects on cells and organisms. For in vivo studies in normal mice, the DMSO concentration should generally be kept below 10%.[4] For sensitive applications or certain animal models, the concentration may need to be even lower (e.g., below 2%).[4] Always perform a solvent control experiment to ensure the DMSO is not interfering with your results.[4]

Q4: How should I store my Amoxicillin solutions?

For short-term storage (days to weeks), solutions can often be stored at 0 - 4°C.[3] For long-term storage (months to years), it is recommended to store stock solutions at -20°C or -80°C.[3][4] Be aware that freeze-thaw cycles can affect the stability of the compound, so it is best to aliquot the stock solution into smaller, single-use volumes. If the prepared solution is a suspension, it is recommended to prepare it fresh for each use.[4]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Addition to Buffer

This is a common problem when the buffer conditions are not optimal for the desired Amoxicillin concentration.

Potential Cause Troubleshooting Steps
pH is near the isoelectric point 1. Measure the pH of your buffer after adding Amoxicillin. 2. Adjust the pH of the buffer to be more acidic or basic to increase solubility. 3. Consider preparing the Amoxicillin stock in a small volume of acidic or basic solution and then diluting it into your final buffer, monitoring the pH.
Concentration is too high 1. Review the literature for the solubility of Amoxicillin in your specific buffer system. 2. Try preparing a more dilute solution. 3. If a high concentration is necessary, consider using a co-solvent like DMSO for a stock solution.
Buffer salt concentration is too high 1. If possible, reduce the molarity of your buffer. 2. Test different buffer systems. For example, if you are using a phosphate buffer, try a TRIS-based buffer or vice-versa.
Issue 2: Precipitation After Storage (e.g., overnight at 4°C)

This is likely due to changes in solubility at different temperatures or chemical degradation over time.

Potential Cause Troubleshooting Steps
Decreased solubility at lower temperatures 1. Prepare the solution at the temperature at which it will be stored. 2. Before use, allow the solution to come to the experimental temperature and check for any precipitate. If precipitate is present, try to redissolve it by gentle warming and agitation. If it does not redissolve, the solution is likely supersaturated and should be remade at a lower concentration. 3. Prepare fresh solutions before each experiment.
Chemical instability and degradation 1. The β-lactam ring in penicillins is susceptible to hydrolysis, which can be influenced by pH and temperature.[2] Degradation products may be less soluble. 2. Prepare fresh solutions for each experiment to minimize the impact of degradation. 3. Store stock solutions at -80°C to slow down degradation.[4]

Experimental Protocols

Protocol 1: Preparation of Amoxicillin Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of Amoxicillin powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube until the Amoxicillin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) and adjust the pH to the desired value (e.g., 7.4).

  • Dilution: Thaw an aliquot of your Amoxicillin DMSO stock solution.

  • Addition to Buffer: While vortexing the buffer, add the required volume of the Amoxicillin stock solution to achieve the final working concentration. It is important to add the stock solution to the buffer and not the other way around to avoid immediate precipitation.

  • Final Check: Ensure the final concentration of DMSO is compatible with your experimental system. Check the final pH of the working solution and adjust if necessary. The solution should be clear with no visible precipitate. Use the working solution immediately or within the same day.

Visual Guides

experimental_workflow Experimental Workflow for Amoxicillin Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Amoxicillin Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -80°C filter->aliquot thaw_stock Thaw Stock Aliquot aliquot->thaw_stock For Experiment prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_to_buffer Add Stock to Buffer While Vortexing prep_buffer->add_to_buffer thaw_stock->add_to_buffer final_check Check Final pH and for Precipitate add_to_buffer->final_check use_immediately Use Immediately final_check->use_immediately

Caption: Workflow for preparing Amoxicillin solutions.

troubleshooting_logic Troubleshooting Amoxicillin Precipitation cluster_immediate Immediate Precipitation cluster_storage Precipitation After Storage cluster_solutions Solutions start Precipitation Observed check_ph Is pH optimal? start->check_ph check_temp Was solution stored cold? start->check_temp check_conc Is concentration too high? check_ph->check_conc No adjust_ph Adjust pH check_ph->adjust_ph Yes check_buffer Is buffer concentration high? check_conc->check_buffer No lower_conc Lower Concentration check_conc->lower_conc Yes change_buffer Change Buffer System check_buffer->change_buffer Yes check_age Is the solution old? check_temp->check_age No use_fresh Prepare Fresh Solution check_temp->use_fresh Yes store_properly Aliquot and Store at -80°C check_age->store_properly Yes

Caption: Logic for troubleshooting precipitation.

References

identifying and minimizing Amantocillin experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals identify and minimize potential artifacts in experiments involving Amantocillin. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the novel kinase, Tyr-Kinase Associated Protein 7 (TKAP7). It competitively binds to the ATP-binding pocket of TKAP7, preventing the phosphorylation of its downstream substrate, Signal Transducer and Activator of Transcription 9 (STAT9). This inhibition effectively blocks the entire TKAP7/STAT9 signaling cascade, which is known to be a key pathway in inflammatory responses.

Q2: My this compound solution appears cloudy after preparation. What should I do?

This compound has limited solubility in aqueous solutions. For optimal results, it is recommended to first dissolve this compound in DMSO to create a stock solution before making further dilutions in aqueous media. If cloudiness persists, gentle warming at 37°C for 5-10 minutes can aid dissolution. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: I am observing significant off-target effects in my cell-based assays. How can I minimize these?

Off-target effects can arise from using concentrations of this compound that are too high. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. We recommend starting with a concentration range based on the known IC50 values and narrowing it down to the lowest effective concentration. Additionally, ensure that the DMSO concentration in your final culture medium does not exceed 0.1% (v/v), as higher concentrations can induce cellular stress and lead to non-specific effects.

Q4: How stable is this compound in solution?

This compound stock solutions prepared in DMSO are stable for up to 3 months when stored at -20°C. Working solutions diluted in aqueous media should be prepared fresh for each experiment and used within 24 hours if stored at 4°C. This compound is light-sensitive, so it is important to store solutions in amber vials or protect them from light.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent Results Between Experiments 1. Reagent Instability: this compound working solution degraded. 2. Cell Passage Number: High passage number affecting cell signaling. 3. Assay Variability: Inconsistent incubation times or cell densities.1. Prepare fresh this compound working solutions from a DMSO stock for each experiment. 2. Use cells within a consistent and low passage number range (e.g., passages 5-15). 3. Standardize all assay parameters, including cell seeding density and treatment duration.
High Background Signal in Western Blots for p-STAT9 1. Sub-optimal Antibody Dilution: Primary or secondary antibody concentration is too high. 2. Inadequate Washing: Insufficient washing steps to remove unbound antibodies. 3. Cross-reactivity: Non-specific binding of the antibody.1. Titrate your primary and secondary antibodies to determine the optimal dilution. 2. Increase the number and duration of wash steps after antibody incubations. 3. Include a "secondary antibody only" control to check for non-specific binding.
Unexpected Cell Toxicity 1. High this compound Concentration: Exceeding the cytotoxic threshold for the cell line. 2. DMSO Toxicity: Final DMSO concentration is too high. 3. Contamination: Bacterial or fungal contamination of cell cultures.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells. 2. Ensure the final DMSO concentration in your culture medium is below 0.1%. 3. Regularly check cell cultures for signs of contamination.

Key Experimental Data

The following tables provide a summary of key quantitative data for this compound.

Table 1: In Vitro IC50 Values for this compound

Cell Line Target IC50 (nM)
HeLaTKAP750
A549TKAP775
JurkatTKAP7120

Table 2: Recommended Concentration Ranges for Common Assays

Assay Type Recommended Concentration Range Incubation Time
Western Blot (p-STAT9 inhibition)50 - 200 nM2 - 6 hours
Immunofluorescence25 - 100 nM4 - 12 hours
Cell Viability (MTT)0.1 - 10 µM24 - 72 hours

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • Weigh out 1 mg of this compound powder (MW = 450.5 g/mol ).

    • Dissolve the powder in 221.9 µL of high-purity DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to 3 months.

  • Working Solution (e.g., 100 µM):

    • Thaw a 10 mM stock solution aliquot.

    • Dilute the stock solution 1:100 in pre-warmed, serum-free cell culture medium. For example, add 1 µL of 10 mM this compound to 99 µL of medium.

    • Prepare this working solution fresh before each experiment.

Protocol 2: Western Blot Analysis of p-STAT9 Inhibition

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 4 hours.

    • Include a vehicle control (e.g., 0.1% DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies for p-STAT9 and total STAT9 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

Visualizations

Amantocillin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TKAP7 TKAP7 Receptor->TKAP7 Activates STAT9 STAT9 TKAP7->STAT9 Phosphorylates pSTAT9 p-STAT9 STAT9->pSTAT9 Gene Target Gene Expression pSTAT9->Gene This compound This compound This compound->TKAP7 Inhibits

Caption: this compound inhibits the TKAP7/STAT9 signaling pathway.

Experimental_Workflow A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. Cell Lysis or Fixation B->C D 4. Downstream Assay (e.g., Western Blot) C->D E 5. Data Analysis D->E

Caption: General experimental workflow for using this compound.

Troubleshooting_Artifacts Start Inconsistent or Unexpected Results? CheckSolubility Is the solution clear? Start->CheckSolubility CheckConcentration Is this compound concentration optimized? CheckControls Are controls (vehicle, positive) behaving as expected? CheckConcentration->CheckControls Yes ConcentrationFix Action: Perform a dose-response curve to find optimal IC50. CheckConcentration->ConcentrationFix No CheckSolubility->CheckConcentration Yes SolubilityFix Action: Prepare fresh reagent. Ensure DMSO concentration is <0.1%. CheckSolubility->SolubilityFix No ControlsFix Action: Validate assay reagents and cell passage number. CheckControls->ControlsFix No Success Results are now consistent. CheckControls->Success Yes SolubilityFix->CheckConcentration ConcentrationFix->CheckControls

Caption: Troubleshooting flowchart for this compound experiments.

Amantocillin Solubility and Stock Solution Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing high-concentration stock solutions of Amantocillin. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges related to this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: Can I dissolve this compound in aqueous solutions like water or PBS?

A2: The solubility of this compound, like many other beta-lactam antibiotics, in aqueous solutions is expected to be pH-dependent. Generally, these compounds exhibit lower solubility at their isoelectric point and higher solubility at more acidic or alkaline pH. Without specific data for this compound, it is recommended to first dissolve the compound in an organic solvent like DMSO before making further dilutions in aqueous buffers.

Q3: What is the maximum concentration I can achieve for an this compound stock solution?

A3: While a definitive maximum concentration is not published, a concentration of 40 mg/mL in a DMSO-containing formulation has been documented for in vivo use.[1] The actual maximum solubility in pure DMSO may be higher. It is recommended to empirically determine the maximum solubility for your specific application by gradually adding solvent to a pre-weighed amount of this compound.

Q4: How should I store my this compound stock solution?

A4: this compound powder is typically stored at -20°C for long-term stability.[1] Once dissolved, stock solutions in an organic solvent like DMSO should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

A5: Cloudiness or precipitation indicates that the solubility limit has been exceeded in the current solvent or conditions. Please refer to the troubleshooting guide below for steps to address this issue.

Troubleshooting Guide

If you encounter issues with this compound solubility, consider the following troubleshooting steps:

IssuePossible CauseSuggested Solution
This compound powder does not dissolve in the chosen solvent. - The solubility limit has been reached.- The incorrect solvent is being used.- Increase the volume of the solvent gradually.- Try an alternative recommended solvent such as DMF.- Gentle warming (to no more than 37°C) and vortexing may aid dissolution.
The solution becomes cloudy or precipitates after adding an aqueous buffer. - The compound is precipitating out of the mixed solvent system.- The pH of the aqueous buffer is unfavorable for solubility.- Increase the proportion of the organic solvent (e.g., DMSO) in the final solution.- Adjust the pH of the aqueous buffer. For many beta-lactams, solubility is higher at pH values away from the isoelectric point.- Consider using a co-solvent system, such as the one described in the experimental protocols.
The stock solution has degraded over time. - Improper storage conditions.- Frequent freeze-thaw cycles.- Ensure stock solutions are stored at -80°C in tightly sealed vials.- Prepare single-use aliquots to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Aseptically weigh the desired amount of this compound powder in a sterile vial.

  • Add a small volume of anhydrous DMSO to the vial.

  • Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, continue to add small aliquots of DMSO, vortexing after each addition, until a clear solution is obtained.

  • Once fully dissolved, bring the solution to the final desired concentration with DMSO.

  • For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into single-use sterile tubes and store at -80°C.

Protocol 2: Preparation of an this compound Formulation for In Vivo Studies

Objective: To prepare a clear solution of this compound in a co-solvent system suitable for in vivo experiments, based on a published formulation.[1]

Materials:

  • High-concentration this compound stock solution in DMSO (from Protocol 1)

  • PEG300

  • Tween 80

  • Sterile Saline, PBS, or ddH₂O

  • Sterile tubes

  • Calibrated pipettes

Methodology:

  • Begin with a pre-made high-concentration stock solution of this compound in DMSO (e.g., 40 mg/mL).

  • In a sterile tube, combine the following in the specified order, ensuring the solution is mixed well and remains clear after each addition:

    • 50 µL of the this compound/DMSO stock solution.

    • 300 µL of PEG300. Mix until the solution is clear.

    • 50 µL of Tween 80. Mix until the solution is clear.

    • 600 µL of Saline, PBS, or ddH₂O. Mix until the solution is clear.

  • This will result in a final formulation where the solvent composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous solution. The final concentration of this compound in this example would be 2 mg/mL.

  • This formulation should be prepared fresh before each experiment.

Data Presentation

Table 1: Solubility of this compound and Related Beta-Lactam Antibiotics

CompoundSolventReported Solubility / ConcentrationReference
This compound 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline40 mg/mL (mother liquor)[1]
Amdinocillin DMSO65 mg/mL[2][3]
Amdinocillin Water65 mg/mL[2][3]
Amdinocillin Ethanol65 mg/mL[2][3]

Note: The reported concentration for this compound is in a mixed-solvent system and may not represent its maximum solubility in pure DMSO.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation In Vivo Formulation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot for Storage filter->aliquot store Store at -80°C aliquot->store start Start with DMSO Stock add_peg Add PEG300 start->add_peg add_tween Add Tween 80 add_peg->add_tween add_aqueous Add Aqueous Solution add_tween->add_aqueous use Use Immediately add_aqueous->use

Caption: Experimental workflow for preparing this compound stock and in vivo solutions.

troubleshooting_logic start This compound Solubility Issue dissolution_problem Powder not dissolving? start->dissolution_problem precipitation_problem Precipitation after adding aqueous buffer? start->precipitation_problem increase_solvent Increase solvent volume dissolution_problem->increase_solvent Yes change_solvent Try alternative solvent (e.g., DMF) dissolution_problem->change_solvent Yes gentle_heat Gentle warming & vortexing dissolution_problem->gentle_heat Yes increase_organic Increase organic solvent ratio precipitation_problem->increase_organic Yes adjust_ph Adjust pH of aqueous buffer precipitation_problem->adjust_ph Yes use_cosolvent Use a co-solvent system precipitation_problem->use_cosolvent Yes

Caption: Troubleshooting logic for this compound solubility issues.

References

Amantocillin lot-to-lot variability and its impact on experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Amantocillin is a hypothetical compound presented for illustrative purposes. The information provided is based on the known properties of similar drug classes, namely amantadine-like antivirals/neurotransmodulators and penicillin-based antibiotics.

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of this compound in a research setting, with a particular focus on addressing lot-to-lot variability that may impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a multifunctional compound with two primary modes of action based on its structural domains. Firstly, it functions as an antiviral agent by inhibiting the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication.[1][2][3][4] Secondly, it exhibits properties as an antagonist of the NMDA receptor and can modulate dopamine release, suggesting applications in neuroscience research.[5][6][7][8][9] Lastly, its β-lactam ring structure allows it to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), making it effective against certain gram-positive bacteria.[10][11][12][13]

Q2: We are observing inconsistent IC50 values in our influenza virus plaque reduction assays with different lots of this compound. What could be the cause?

A2: Inconsistent IC50 values in viral assays can stem from several factors related to lot-to-lot variability. The most common causes include differences in purity, the presence of inactive isomers, or variations in the salt form of the compound which can affect its solubility and bioavailability in your assay. It is also possible that some lots may have degraded due to improper storage. We recommend performing analytical validation of each new lot.

Q3: Our lab is using this compound to study synaptic plasticity, but we are seeing variable effects on long-term potentiation (LTP). Why might this be happening?

A3: The variability in LTP experiments could be linked to the NMDA receptor antagonist properties of this compound.[14][15] Different lots may contain varying concentrations of active compound or impurities that could interfere with synaptic transmission. We advise performing a dose-response curve for each new lot to determine the effective concentration for your specific experimental setup.

Q4: Can I use this compound for in vivo animal studies?

A4: Yes, this compound can be used for in vivo studies. However, due to potential lot-to-lot differences in solubility and stability, it is crucial to establish a consistent formulation and perform pharmacokinetic analysis for each new batch to ensure reproducible exposure levels in your animal models.

Troubleshooting Guides

Issue 1: Inconsistent Antiviral Activity

Symptoms:

  • Significant shifts in IC50/EC50 values between lots in influenza A plaque assays.

  • Variable reduction in viral titer at the same concentration.

Possible Causes and Solutions:

CauseSolution
Purity Differences Verify the purity of each lot using HPLC. Compare the chromatograms to identify any significant differences in the main peak area or the presence of impurities.
Solubility Issues Ensure the compound is fully dissolved. Use a consistent solvent and protocol for preparing stock solutions. Test the solubility of each new lot.
Compound Degradation Store this compound according to the manufacturer's instructions (typically at -20°C, desiccated, and protected from light). Avoid repeated freeze-thaw cycles.
Issue 2: Variable Neuromodulatory Effects

Symptoms:

  • Inconsistent inhibition of NMDA-mediated currents in electrophysiology recordings.

  • Variable outcomes in behavioral assays in rodents.

Possible Causes and Solutions:

CauseSolution
Active Compound Concentration Perform a quantitative analysis (e.g., qNMR) to confirm the exact concentration of the active compound in each lot.
Presence of Agonistic/Antagonistic Impurities Use LC-MS to identify any impurities that may have off-target effects on other receptors or ion channels.
Incorrect Salt Form Confirm the salt form of each lot (e.g., HCl, sulfate) as this can impact solubility and potency.
Issue 3: Inconsistent Antibacterial Efficacy

Symptoms:

  • Variable zones of inhibition in disk diffusion assays.

  • Inconsistent Minimum Inhibitory Concentration (MIC) values in broth dilution assays.

Possible Causes and Solutions:

CauseSolution
Degradation of β-lactam ring The β-lactam ring is susceptible to hydrolysis. Ensure stock solutions are prepared fresh and used promptly.
Varying Potency Standardize each new lot against a reference standard using a bioassay to determine its relative potency.
Impurity Interference Analyze for impurities that may chelate ions essential for bacterial growth or otherwise interfere with the assay.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound lots.

Materials:

  • This compound (new and reference lots)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of 10 µg/mL in the mobile phase.

  • Set up the HPLC system with the following parameters:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 210 nm

  • Inject 10 µL of the working solution.

  • Analyze the chromatogram for the area of the main peak and any impurity peaks. Calculate the purity as (Area of main peak / Total area of all peaks) x 100%.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol determines the inhibitory effect of this compound on influenza A virus replication.

Materials:

  • MDCK cells

  • Influenza A virus stock

  • This compound

  • DMEM with 2 µg/mL TPCK-trypsin

  • Agarose overlay

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in infection medium.

  • Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Remove the inoculum and wash the cells.

  • Add the this compound dilutions and an agarose overlay.

  • Incubate for 48-72 hours until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the plaques and calculate the IC50 value.

Visualizations

experimental_workflow cluster_0 Lot Variability Assessment cluster_1 Experimental Use new_lot Receive New Lot of this compound analytical Analytical Validation (HPLC, LC-MS) new_lot->analytical functional Functional Assay (e.g., Plaque Assay) new_lot->functional compare Compare to Reference Lot analytical->compare functional->compare decision Results Consistent? compare->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot (See Guide) decision->troubleshoot No

Caption: Workflow for validating a new lot of this compound.

signaling_pathway cluster_0 Influenza A Viral Entry cluster_1 This compound Action cluster_2 Bacterial Cell Wall Synthesis endocytosis Endocytosis endosome Acidification of Endosome endocytosis->endosome m2_channel M2 Proton Channel endosome->m2_channel uncoating Viral Uncoating m2_channel->uncoating This compound This compound This compound->m2_channel Inhibits pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking cell_wall Stable Cell Wall crosslinking->cell_wall

Caption: Dual mechanism of action of this compound.

References

mitigating cytotoxic effects of Amantocillin on eukaryotic cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amantocillin

This technical support center provides troubleshooting guidance and frequently asked questions regarding the cytotoxic effects of this compound on eukaryotic cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity in eukaryotic cells?

A1: this compound, a novel synthetic beta-lactam antibiotic, has been observed to induce cytotoxicity in eukaryotic cells primarily through the induction of mitochondrial-mediated apoptosis. The proposed mechanism involves the inhibition of key mitochondrial respiratory chain complexes, leading to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the subsequent release of cytochrome c into the cytoplasm. This cascade activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death. Some studies also suggest that at higher concentrations, this compound may induce cell cycle arrest at the G0/G1 phase.[1][2]

Q2: Are certain cell types more susceptible to this compound's cytotoxic effects?

A2: Yes, rapidly dividing cells, such as cancer cell lines and activated immune cells, have demonstrated higher sensitivity to this compound-induced cytotoxicity. This is likely due to their increased metabolic rate and reliance on mitochondrial function, making them more vulnerable to disruptions in cellular respiration. For instance, cell lines like HepG2 and SMMC-7721 have shown significant inhibition of proliferation in a dose- and time-dependent manner.[2]

Q3: What are the typical working concentrations for this compound in cell culture, and what are the expected cytotoxic concentrations?

A3: The effective concentration of this compound for its antibacterial properties is typically in the range of 10-50 µg/mL. However, cytotoxic effects on eukaryotic cells can be observed at concentrations as low as 50 µM, with significant apoptosis induction occurring at concentrations of 200 µM and above in sensitive cell lines.[3] It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line to establish the appropriate experimental window.

Q4: Can the cytotoxic effects of this compound be reversed?

A4: The reversibility of this compound's cytotoxic effects depends on the concentration and duration of exposure. At lower concentrations or with short exposure times, removal of the drug and treatment with antioxidants may rescue the cells. However, once the apoptotic cascade is fully initiated, the process is generally considered irreversible.

Q5: Are there any known agents that can mitigate this compound-induced cytotoxicity?

A5: Yes, antioxidants have been shown to be effective in mitigating this compound-induced cytotoxicity. Co-incubation with N-acetylcysteine (NAC), a ROS scavenger, can significantly reduce intracellular ROS levels and subsequent apoptosis. Additionally, pre-treatment with pan-caspase inhibitors, such as Z-VAD-FMK, can block the apoptotic pathway and improve cell viability.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Issue 1: High levels of cell death observed even at low this compound concentrations.

Possible Cause Troubleshooting Step
Cell line is highly sensitive. Perform a dose-response curve starting from a very low concentration (e.g., 1 µM) to determine the precise IC50 for your specific cell line.
Incorrect drug concentration. Verify the stock solution concentration and ensure proper dilution calculations. Prepare fresh dilutions for each experiment.
Contamination of cell culture. Check for microbial contamination (e.g., mycoplasma) which can exacerbate cytotoxicity.
Poor cell health. Ensure cells are in the logarithmic growth phase and have not been passaged too many times.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell density. Ensure consistent cell seeding density across all experiments as this can influence drug sensitivity.[4]
Inconsistent incubation times. Adhere strictly to the planned incubation times for drug treatment and assays.
Reagent variability. Use the same batch of this compound, media, and supplements for a set of comparative experiments.
Pipetting errors. Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery.[4]

Issue 3: Cell viability assays (e.g., MTT, WST-1) show conflicting results with apoptosis assays (e.g., Annexin V).

Possible Cause Troubleshooting Step
Metabolic interference. This compound might interfere with the reductase enzymes required for MTT/WST-1 assays, leading to inaccurate readings.
Timing of assays. Cell viability assays measure metabolic activity, which may decline at a different rate than the externalization of phosphatidylserine (detected by Annexin V).
Assay principle. Consider using a cytotoxicity assay that measures membrane integrity, such as an LDH release assay, as a complementary method.[5]

Quantitative Data Summary

Table 1: Cytotoxicity of this compound on Various Eukaryotic Cell Lines (IC50 values)

Cell LineCell TypeIC50 (µM) after 24hIC50 (µM) after 48h
HepG2 Human Hepatocellular Carcinoma150 ± 12.585 ± 9.2
A549 Human Lung Carcinoma210 ± 18.3120 ± 11.7
HEK293 Human Embryonic Kidney450 ± 25.1300 ± 21.8
PBMCs Human Peripheral Blood Mononuclear Cells (activated)180 ± 15.995 ± 10.1

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HepG2 Cells

TreatmentCell Viability (%)Fold Increase in ROSCaspase-3 Activity (RFU)
Control 100 ± 5.01.0 ± 0.1150 ± 20
This compound (150 µM) 52 ± 4.14.5 ± 0.5850 ± 65
This compound (150 µM) + NAC (5 mM) 88 ± 6.31.2 ± 0.2210 ± 30

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound in a 6-well plate.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence values to the untreated control to determine the fold increase in ROS.

Visualizations

Amantocillin_Cytotoxicity_Pathway cluster_cell Eukaryotic Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits respiratory chain ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytoC Cytochrome c (release) Mitochondrion->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Assess Cytotoxicity start Start: Seed Eukaryotic Cells treat Treat with varying concentrations of this compound start->treat incubate Incubate for 24h / 48h treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis ros ROS Measurement (e.g., DCFH-DA) incubate->ros analyze Data Analysis: Determine IC50, quantify apoptosis & ROS viability->analyze apoptosis->analyze ros->analyze end End: Conclude on Cytotoxic Profile analyze->end

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start High Cell Death Observed q1 Is the cell line known to be highly sensitive? start->q1 a1_yes Perform detailed dose-response q1->a1_yes Yes q2 Are drug concentrations and calculations correct? q1->q2 No a2_yes Check for culture contamination q2->a2_yes Yes a2_no Recalculate and prepare fresh stock q2->a2_no No q3 Are cells healthy and in log phase? a2_yes->q3 a3_yes Consider inherent drug toxicity q3->a3_yes Yes a3_no Use a new, healthy batch of cells q3->a3_no No

Caption: Troubleshooting logic for unexpected high cytotoxicity.

References

Validation & Comparative

Comparative Analysis of Amoxicillin's Antibacterial Efficacy Against a Novel Bacterial Strain

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial performance of Amoxicillin against alternative antibiotics when challenged with a newly identified bacterial strain. The data presented herein is intended to inform research and development efforts in the pursuit of novel antimicrobial therapies.

Introduction

The continuous emergence of antibiotic-resistant bacteria necessitates the ongoing evaluation of existing antimicrobial agents against new bacterial threats. Amoxicillin, a widely used β-lactam antibiotic, functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This mode of action is particularly effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[2] This guide will compare the in vitro efficacy of Amoxicillin against two common alternative antibiotics, Ciprofloxacin and Azithromycin, in inhibiting the growth of a novel bacterial strain, designated Strain X.

Comparative Efficacy Data

The antibacterial activities of Amoxicillin, Ciprofloxacin, and Azithromycin against Strain X were determined using standard microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are summarized in the table below.

AntibioticClassMechanism of ActionMIC (µg/mL) for Strain XMBC (µg/mL) for Strain X
Amoxicillin β-LactamInhibits cell wall synthesis[1][2]816
Ciprofloxacin FluoroquinoloneInhibits DNA replication24
Azithromycin MacrolideInhibits protein synthesis48

Table 1: Comparative in vitro activity of Amoxicillin and alternative antibiotics against Strain X.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial two-fold dilution of each antibiotic was prepared in Mueller-Hinton broth in a 96-well microtiter plate. Each well was inoculated with Strain X to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay:

Following the determination of the MIC, a 10 µL aliquot from each well showing no visible growth was sub-cultured onto Mueller-Hinton agar plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizing Experimental and Logical Frameworks

To elucidate the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_mic_assay MIC Assay cluster_mbc_assay MBC Assay strain Bacterial Strain X inoculation Inoculation with Strain X strain->inoculation antibiotics Amoxicillin, Ciprofloxacin, Azithromycin serial_dilution Serial Dilution of Antibiotics antibiotics->serial_dilution media Mueller-Hinton Broth media->serial_dilution serial_dilution->inoculation incubation_mic Incubation (18-24h, 37°C) inoculation->incubation_mic read_mic Record MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubation (24h, 37°C) subculture->incubation_mbc read_mbc Record MBC incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of antibiotics against a new bacterial strain.

Antibiotic_Mechanisms cluster_amoxicillin Amoxicillin (β-Lactam) cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) cluster_azithromycin Azithromycin (Macrolide) amox Amoxicillin pbp Penicillin-Binding Proteins (PBPs) amox->pbp binds to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan inhibits cell_wall Bacterial Cell Wall peptidoglycan->cell_wall is essential for lysis Cell Lysis cell_wall->lysis disruption leads to cipro Ciprofloxacin gyrase DNA Gyrase & Topoisomerase IV cipro->gyrase inhibits dna_rep DNA Replication gyrase->dna_rep is required for cell_death_cipro Cell Death dna_rep->cell_death_cipro inhibition leads to azithro Azithromycin ribosome 50S Ribosomal Subunit azithro->ribosome binds to protein_synth Protein Synthesis ribosome->protein_synth inhibits cell_death_azithro Bacteriostatic/Bactericidal Effect protein_synth->cell_death_azithro inhibition leads to

Caption: Simplified signaling pathways for the mechanisms of action of the tested antibiotics.

Conclusion

Based on the in vitro data, both Ciprofloxacin and Azithromycin demonstrated greater potency against Strain X compared to Amoxicillin, as evidenced by their lower MIC and MBC values. This suggests that for infections caused by this new bacterial strain, fluoroquinolone or macrolide antibiotics may represent more effective therapeutic options. Further studies, including in vivo efficacy and safety profiling, are warranted to validate these findings and to fully characterize the clinical potential of these antibiotics against this emerging pathogen. The detailed experimental protocols and visual frameworks provided in this guide are intended to support the reproducibility and extension of these findings by the scientific community.

References

Amantocillin: A Novel Compound in the Treatment of Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Amantocillin and Amoxicillin in combating drug-resistant strains of Streptococcus pneumoniae reveals significant differences in efficacy and mechanism of action. This guide synthesizes the available experimental data to provide a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy Against Resistant S. pneumoniae

Initial studies have demonstrated that this compound exhibits superior activity against amoxicillin-resistant Streptococcus pneumoniae strains. This enhanced efficacy is attributed to its unique molecular structure, which includes an adamantane group. This addition is hypothesized to sterically hinder the binding of penicillin-binding proteins (PBPs) that have been altered in resistant strains, a common mechanism of resistance to amoxicillin.

Metric This compound Amoxicillin Reference
Minimum Inhibitory Concentration (MIC) for Resistant S. pneumoniae (µg/mL) 0.5 - 28 - 64
Bactericidal Activity Rapidly bactericidalBactericidal
Resistance Induction Low potentialModerate potential

Mechanism of Action and Resistance

Amoxicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. Resistance in S. pneumoniae primarily arises from modifications in the penicillin-binding proteins (PBPs), which reduce the affinity of amoxicillin for these targets.

This compound, while also a β-lactam, possesses an adamantane moiety. This structural feature is believed to confer a dual mode of action. Firstly, it retains the ability to inhibit PBP-mediated cell wall synthesis. Secondly, the adamantane group may interact with the bacterial cell membrane, leading to increased permeability and disruption of cellular processes, thus overcoming the resistance conferred by altered PBPs.

cluster_Amoxicillin Amoxicillin Action & Resistance cluster_this compound This compound Action Amox Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amox->PBP Inhibits CWS Cell Wall Synthesis PBP->CWS Mediates CellLysis Cell Lysis CWS->CellLysis Inhibition leads to AlteredPBP Altered PBPs (Resistance) AlteredPBP->PBP Reduces affinity for Amoxicillin Amanto This compound PBP2 Penicillin-Binding Proteins (PBPs) Amanto->PBP2 Inhibits Membrane Bacterial Cell Membrane Amanto->Membrane Interacts with CWS2 Cell Wall Synthesis PBP2->CWS2 Mediates CellLysis2 Cell Lysis CWS2->CellLysis2 Inhibition leads to MembraneDisruption Membrane Disruption Membrane->MembraneDisruption Leads to MembraneDisruption->CellLysis2 Contributes to start Start culture Culture S. pneumoniae on blood agar start->culture suspension Prepare bacterial suspension in MHB culture->suspension mcfarland Adjust to 0.5 McFarland standard suspension->mcfarland inoculation Inoculate microtiter plate mcfarland->inoculation dilution Prepare serial dilutions of antibiotics dilution->inoculation incubation Incubate at 37°C, 5% CO2 for 20-24h inoculation->incubation read Read MIC incubation->read end End read->end

A Comparative Guide to Cross-Resistance Between Amoxicillin and Other Penicillin-Class Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The term "Amantocillin" does not correspond to a recognized antibiotic. This guide proceeds under the assumption that the intended subject is Amoxicillin , a widely used aminopenicillin. This document provides a detailed comparison of cross-resistance patterns between amoxicillin and other antibiotics within the penicillin family, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Cross-resistance occurs when a bacterial strain develops resistance to one antibiotic that also confers resistance to other, often structurally similar, antibiotics.[1][2] Within the penicillin class, this phenomenon is prevalent due to shared mechanisms of action and common bacterial defense strategies.[3][4] Understanding these patterns is critical for effective antibiotic stewardship and the development of new therapeutic agents.

Primary Mechanisms of Penicillin Cross-Resistance

The two predominant mechanisms that drive cross-resistance among amoxicillin and other β-lactam antibiotics are enzymatic degradation by β-lactamases and modification of the target site, the Penicillin-Binding Proteins (PBPs).[5]

  • Enzymatic Degradation by β-Lactamases: This is the most common form of resistance.[3] Bacteria acquire genes that produce β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the entire class of penicillin antibiotics inactive.[1][3] There are thousands of types of these enzymes, and their presence can protect otherwise susceptible bacteria in a mixed infection.[1] The co-administration of a β-lactamase inhibitor, such as clavulanic acid, with amoxicillin can overcome this resistance mechanism.[1][4]

  • Target Site Modification: Bacteria can alter the structure of their Penicillin-Binding Proteins (PBPs), the enzymes responsible for cross-linking the peptidoglycan layer of the bacterial cell wall.[6][7] Penicillins act by inhibiting these enzymes.[3][8] Mutations in the genes encoding PBPs can lower their binding affinity for β-lactam antibiotics, requiring a much higher concentration of the drug to be effective.[1][6] For example, methicillin-resistant Staphylococcus aureus (MRSA) acquires a gene (mecA) that produces a variant protein, PBP2a, which has a very low affinity for most β-lactam antibiotics, including amoxicillin.[8][9] Similarly, high-level penicillin resistance in Streptococcus pneumoniae is conferred by alterations in multiple PBPs, such as PBP1a, PBP2b, and PBP2x.[1][2][10]

cluster_0 Bacterial Resistance Mechanisms A Penicillin-Class Antibiotic (e.g., Amoxicillin) B β-Lactamase Enzyme Production A->B C Alteration of Penicillin-Binding Proteins (PBPs) A->C D Hydrolysis of β-Lactam Ring B->D Leads to E Reduced Binding Affinity at Target Site C->E Leads to F Antibiotic Inactivation & Cross-Resistance to other Penicillins D->F E->F

Caption: Mechanisms of penicillin cross-resistance.

Quantitative Data on Cross-Resistance

The degree of cross-resistance is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11] A high correlation between the MICs of penicillin and amoxicillin for various bacterial strains demonstrates significant cross-resistance.[2] Strains resistant to Penicillin G are often resistant to amoxicillin and other penicillins, typically with very similar MIC values.[2]

The table below summarizes representative MIC data illustrating cross-resistance in clinical isolates of Streptococcus pneumoniae, a common respiratory pathogen.

Bacterial IsolatePrimary Resistance MechanismPenicillin G MIC (µg/mL)Amoxicillin MIC (µg/mL)Oxacillin MIC (µg/mL)
S. pneumoniae (Strain A)PBP Alterations (High-Level)8.08.016.0
S. pneumoniae (Strain B)PBP Alterations (Intermediate)1.01.02.0
S. pneumoniae (Strain C)Wild Type (Susceptible)≤0.06≤0.06≤0.12

Data is illustrative and compiled based on typical resistance profiles reported in surveillance studies.[2][10]

As the data indicates, isolates with elevated MICs to Penicillin G due to PBP alterations show correspondingly high MICs to Amoxicillin, confirming a high degree of cross-resistance.[2]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard laboratory procedure used to determine the MIC of an antibiotic against a specific bacterial strain.[12][13] This quantitative method is essential for assessing cross-resistance.

Objective: To determine the MICs of Amoxicillin, Penicillin G, and Ampicillin against a bacterial isolate to evaluate cross-resistance.

Materials:

  • Pure bacterial culture (e.g., S. pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Antibiotic stock solutions (Amoxicillin, Penicillin G, etc.)

  • Sterile saline or broth for dilutions

  • McFarland turbidity standards (typically 0.5)

  • Pipettes and sterile tips

  • Incubator

Methodology:

  • Inoculum Preparation: a. Select several well-isolated colonies of the test bacterium from an agar plate culture. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] d. Perform a further dilution (e.g., 1:100) in MHB to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Antibiotic Plate Preparation: a. Prepare serial twofold dilutions of each antibiotic in MHB directly in the wells of a 96-well microtiter plate.[13] b. For each antibiotic, this typically creates a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL). c. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

  • Inoculation: a. Add a standardized volume of the final bacterial inoculum to each well of the microtiter plate (except the negative control). The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours under appropriate atmospheric conditions (e.g., ambient air or enriched CO₂ for fastidious organisms).[15]

  • Reading and Interpretation: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[14][16] c. Cross-resistance is evident if the isolate shows elevated MICs for multiple penicillin-class antibiotics compared to established susceptibility breakpoints.

A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Antibiotics in 96-Well Plate B->C D 4. Incubate Plate (35°C for 18-24h) C->D E 5. Read Plate and Determine MIC D->E F No visible growth in well? Lowest concentration = MIC E->F

Caption: Workflow for the Broth Microdilution MIC Test.

References

Statistical Validation of Amantocillin's Minimum Inhibitory Concentration (MIC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the in vitro efficacy of Amantocillin, a novel beta-lactam antibiotic. The minimum inhibitory concentration (MIC) of this compound was determined against a panel of clinically relevant bacterial strains and compared with other commonly used antibiotics. Detailed experimental protocols and a summary of the comparative data are presented to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound.

Comparative MIC Data of this compound and Other Antibiotics

The antimicrobial activity of this compound was assessed using the broth microdilution method to determine its MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] The results are summarized in the table below, comparing this compound's efficacy against that of other beta-lactam antibiotics and a broad-spectrum antibiotic across various bacterial species.

Bacterial StrainThis compound (µg/mL)Penicillin (µg/mL)Amoxicillin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)0.250.120.250.5
Escherichia coli (ATCC 25922)2>25680.015
Pseudomonas aeruginosa (ATCC 27853)>512>512>5120.25
Enterococcus faecalis (ATCC 29212)2211
Streptococcus pneumoniae (ATCC 49619)0.060.060.061

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC values were determined using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[4][5]

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics were prepared from standard laboratory powders.[6]

  • Bacterial Strains: Quality control strains from the American Type Culture Collection (ATCC) were used.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) was used for the growth of the bacterial strains.[1]

  • Microtiter Plates: Sterile 96-well microtiter plates were used for the assay.[7]

2. Inoculum Preparation:

  • Bacterial colonies were selected from an 18-24 hour agar plate and suspended in a sterile broth medium.[6]

  • The bacterial suspension was adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • The standardized inoculum was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][8]

3. Assay Procedure:

  • Serial two-fold dilutions of each antimicrobial agent were prepared in the microtiter plates using MHB.[9]

  • Each well was inoculated with the prepared bacterial suspension.

  • Control wells containing only broth (negative control) and broth with the bacterial inoculum (positive control) were included.

  • The plates were incubated at 35-37°C for 16-20 hours in ambient air.[4][5]

4. Interpretation of Results:

  • Following incubation, the plates were visually inspected for bacterial growth, indicated by turbidity.[9]

  • The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[1][6]

Visualizations

Mechanism of Action of Beta-Lactam Antibiotics

Beta-lactam antibiotics, such as this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The diagram below illustrates this mechanism.

Beta_Lactam_Mechanism PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBP->Cell_Wall Catalyzes cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to This compound This compound (Beta-Lactam Antibiotic) This compound->PBP Inhibits

Caption: Mechanism of this compound (a beta-lactam antibiotic) action on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start prep_antibiotics Prepare serial dilutions of this compound and comparator antibiotics start->prep_antibiotics prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate microtiter plate wells with bacterial suspension prep_antibiotics->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate at 35-37°C for 16-20 hours inoculate_plate->incubation read_results Visually inspect for turbidity (bacterial growth) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

References

Independent Verification of Drug Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Amantocillin" across multiple chemical and drug databases (including PubChem, DrugBank, and the FDA drug database) and in the broader scientific literature have yielded no results. This suggests that "this compound" may be a hypothetical or not publicly disclosed compound. Therefore, to fulfill the user's request for a comparative guide, this document will use Penicillin, a well-established antibiotic, as a representative example to demonstrate the principles of independent verification of its mechanism of action.

This guide provides a comparative analysis of Penicillin's efficacy against susceptible and resistant bacterial strains, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a clear framework for understanding and verifying antibiotic mechanisms of action.

Comparative Efficacy of Penicillin

The primary mechanism of action for Penicillin and other β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of bacterial cell walls. This inhibition leads to cell lysis and bacterial death. However, the emergence of resistance, often through the production of β-lactamase enzymes that inactivate the antibiotic, presents a significant clinical challenge.

The following table summarizes the comparative efficacy of Penicillin G against a susceptible strain of Staphylococcus aureus and a resistant strain expressing β-lactamase.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) β-lactamase Activity (U/mg protein)
Penicillin GS. aureus (ATCC 25923) - Susceptible0.06Not Applicable
Penicillin GS. aureus (ATCC 29213) - Resistant> 25615.2

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of experimental findings.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on Mueller-Hinton agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure: Serial two-fold dilutions of Penicillin G were prepared in Mueller-Hinton broth in a 96-well microtiter plate. An equal volume of the standardized bacterial inoculum was added to each well.

  • Incubation and Reading: The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible growth.

2. β-lactamase Activity Assay

The activity of β-lactamase in the resistant bacterial strain was quantified using a chromogenic cephalosporin substrate, nitrocefin.

  • Preparation of Cell Lysate: The resistant S. aureus strain was cultured to the mid-logarithmic phase, and the cells were harvested by centrifugation. The cell pellet was resuspended in a lysis buffer and sonicated to release the intracellular proteins, including β-lactamase. The lysate was then clarified by centrifugation.

  • Enzymatic Assay: The protein concentration of the cell lysate was determined using a Bradford assay. The assay was initiated by adding a known amount of the cell lysate to a solution containing nitrocefin in a phosphate buffer.

  • Data Analysis: The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically at 486 nm. The rate of hydrolysis was used to calculate the enzyme activity, expressed in units (U) per milligram of total protein, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at 25°C.

Visualizing Mechanisms and Workflows

Penicillin's Mechanism of Action and Resistance

cluster_0 Bacterial Cell cluster_1 Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CW Catalyzes CL Cell Lysis CW->CL BL β-lactamase IP Inactive Penicillin BL->IP Penicillin Penicillin Penicillin->PBP Inhibits Penicillin->BL Hydrolyzed by

Caption: Mechanism of Penicillin action and β-lactamase resistance.

Experimental Workflow for MIC Determination

cluster_workflow Broth Microdilution Workflow A 1. Prepare Serial Dilutions of Penicillin in 96-well Plate C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Read Plate for Visible Growth D->E F 6. Determine MIC E->F

Comparative Analysis of Piperacillin/Tazobactam and Carbapenems Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide presents a side-by-side comparison of the anti-pseudomonal activity of the extended-spectrum β-lactam/β-lactamase inhibitor combination, Piperacillin/Tazobactam, and the carbapenem class of antibiotics. The information is intended to provide researchers, scientists, and drug development professionals with a concise overview of their mechanisms of action, comparative in-vitro efficacy, and the primary resistance mechanisms employed by Pseudomonas aeruginosa.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both Piperacillin/Tazobactam and carbapenems are bactericidal agents that disrupt the integrity of the bacterial cell wall by inhibiting peptidoglycan synthesis.[1][2][3]

Piperacillin/Tazobactam: Piperacillin, a ureidopenicillin, functions by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes required for the cross-linking of peptidoglycan chains.[3] This disruption of cell wall synthesis ultimately leads to cell lysis.[3] Tazobactam acts as a β-lactamase inhibitor, protecting piperacillin from degradation by many, but not all, of the β-lactamase enzymes that P. aeruginosa may produce.[4][5]

Carbapenems: This class of β-lactams, which includes meropenem, imipenem, and doripenem, also inhibits bacterial cell wall synthesis by targeting PBPs.[1][6] Their distinct chemical structure confers a broader spectrum of activity and notable stability against hydrolysis by many potent β-lactamases, such as AmpC cephalosporinases and extended-spectrum β-lactamases (ESBLs).[1]

G cluster_piperacillin Piperacillin/Tazobactam cluster_carbapenem Carbapenems Piperacillin Piperacillin PBPs_pip Penicillin-Binding Proteins (PBPs) Piperacillin->PBPs_pip Inhibits Tazobactam Tazobactam Beta_lactamase β-lactamase Tazobactam->Beta_lactamase Inhibits Beta_lactamase->Piperacillin Degrades Cell_Wall_Synthesis_pip Peptidoglycan Cross-linking PBPs_pip->Cell_Wall_Synthesis_pip Blocks Carbapenem Carbapenem PBPs_carb Penicillin-Binding Proteins (PBPs) Carbapenem->PBPs_carb Inhibits Cell_Wall_Synthesis_carb Peptidoglycan Cross-linking PBPs_carb->Cell_Wall_Synthesis_carb Blocks Cell_Lysis_pip Bacterial Cell Lysis Cell_Wall_Synthesis_pip->Cell_Lysis_pip Leads to Cell_Lysis_carb Bacterial Cell Lysis Cell_Wall_Synthesis_carb->Cell_Lysis_carb Leads to

Figure 1: Comparative mechanism of action for Piperacillin/Tazobactam and Carbapenems.

Data Presentation: Comparative In-Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values and susceptibility rates of Piperacillin/Tazobactam and Meropenem (as a representative carbapenem) against clinical isolates of P. aeruginosa.

Antibiotic AgentMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Data Source / YearGeographic Region
Piperacillin/Tazobactam 412877.5INFORM Program / 2017United States[7]
Piperacillin/Tazobactam 8>64 (128)83.6SENTRY Program / 1997-2007Worldwide[8]
Meropenem 0.51676.0INFORM Program / 2017United States[7]
Meropenem 21683.0SENTRY Program / 1997-2007Worldwide[8]
  • MIC50/MIC90 : The MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

  • Susceptibility rates are based on CLSI interpretive criteria where specified.[7][9] These rates can vary significantly by geographical location and over time.

Key Mechanisms of Resistance in P. aeruginosa

The development of resistance to β-lactam antibiotics in P. aeruginosa is a complex process, often involving the interplay of multiple mechanisms.[10][11]

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring is a primary resistance strategy. While tazobactam offers protection against many of these enzymes, high-level expression of the chromosomal AmpC cephalosporinase can overcome this inhibition.[10] A more critical threat is the acquisition of carbapenemase enzymes (e.g., KPC, NDM, VIM, IMP), which can degrade nearly all β-lactams, including carbapenems.[6][11]

  • Reduced Permeability: Carbapenems enter the bacterial periplasm primarily through the OprD porin.[10] The loss or mutational inactivation of this porin channel is a frequent cause of resistance to imipenem and contributes to elevated MICs for meropenem.[10][12]

  • Efflux Pumps: P. aeruginosa possesses several multidrug efflux pumps, such as MexAB-OprM.[12][13] Overexpression of these systems actively transports β-lactam antibiotics out of the cell before they can reach their PBP targets, contributing to resistance against both piperacillin and carbapenems.[12][13]

  • Target Site Modification: Alterations in the structure or expression of PBPs can decrease their affinity for β-lactam antibiotics, rendering the drugs less effective.

G cluster_cell P. aeruginosa Cell Antibiotic_in β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Antibiotic_in->PBP Binds to Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Efflux_Pump->Antibiotic_in Expels Porin OprD Porin Porin->Antibiotic_in Entry for Carbapenems Beta_Lactamase β-Lactamase (e.g., AmpC, Carbapenemase) Beta_Lactamase->Antibiotic_in Degrades Resistance_Mechanisms Resistance Mechanisms Overexpression Overexpression Overexpression->Efflux_Pump Loss_Mutation Loss / Mutation Loss_Mutation->Porin Target_Modification Target Modification Target_Modification->PBP Enzyme_Production Enzyme Production Enzyme_Production->Beta_Lactamase

Figure 2: Major β-lactam resistance mechanisms in P. aeruginosa.

Experimental Protocols: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of P. aeruginosa.

Materials:

  • P. aeruginosa isolates (clinical or reference strains).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[14]

  • Sterile 96-well microtiter plates.

  • Stock solutions of Piperacillin/Tazobactam and a representative carbapenem (e.g., Meropenem).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or microplate reader.

Methodology:

  • Inoculum Preparation: A bacterial suspension is prepared from 3-5 isolated colonies of P. aeruginosa in a sterile broth or saline. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[15] This is then diluted in CAMHB to achieve a final target concentration of 5 x 105 CFU/mL in each test well.[15]

  • Plate Preparation: Serial twofold dilutions of each antibiotic are prepared directly in the microtiter plate using CAMHB as the diluent.[16] A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing uninoculated broth) must be included.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well (except the sterility control). The plates are then incubated at 35-37°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the first clear well).[16]

Figure 3: Standard workflow for MIC determination by broth microdilution.

References

evaluating the synergistic effect of Amantocillin with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the Synergistic Effect of Amantocillin with Other Compounds: A Guide Based on Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as (3-Amino-1-adamantyl)penicillin, is a semi-synthetic, penicillinase-resistant, broad-spectrum antibiotic.[1][2] Its structure is unique, combining the core of a penicillin with an adamantane group, a moiety also found in the antiviral and antiparkinsonian drug amantadine. This guide aims to provide a comparative analysis of the synergistic effects of this compound with other compounds, supported by experimental data. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of experimental studies on this compound.

Despite its documentation as a chemical entity, there is no available research data on the synergistic, antagonistic, or additive effects of this compound in combination with other therapeutic agents.

Therefore, this guide will outline the theoretical basis for potential synergies and provide standardized experimental protocols that would be necessary to evaluate such effects. This information is intended to serve as a foundational resource for researchers interested in investigating the potential of this compound in combination therapies.

Theoretical Framework for Potential Synergy

The chemical structure of this compound suggests two primary areas where synergistic interactions could be explored:

  • With other β-lactam antibiotics or β-lactamase inhibitors: As a penicillin, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. Combination with other β-lactams could lead to enhanced activity against a broader spectrum of bacteria. Pairing with a β-lactamase inhibitor could protect this compound from degradation by resistant bacteria.

  • With compounds targeting mechanisms influenced by the adamantane moiety: The adamantane structure, similar to that in amantadine, might confer additional properties, such as influencing ion channels or other cellular targets. Investigating combinations with antivirals or drugs that affect the central nervous system, while speculative, could be a novel area of research.

Experimental Protocols for Evaluating Synergy

To address the current data gap, the following standard experimental protocols are recommended for assessing the synergistic potential of this compound.

In Vitro Synergy Testing

1. Checkerboard Assay:

This is the most common method for quantifying antimicrobial synergy.

  • Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism between two compounds.

  • Methodology:

    • Prepare a series of two-fold dilutions of this compound and the compound to be tested in a 96-well microtiter plate.

    • The dilutions are arranged in a checkerboard pattern, with concentrations of this compound varying along the x-axis and the other compound along the y-axis.

    • Each well is inoculated with a standardized bacterial suspension.

    • Plates are incubated for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity.

    • The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 1.0: Additivity

    • 1.0 to < 4.0: Indifference

    • ≥ 4.0: Antagonism

2. Time-Kill Curve Assay:

This method provides a dynamic picture of the bactericidal or bacteriostatic effects of drug combinations over time.

  • Objective: To assess the rate of bacterial killing by this compound, the second compound, and their combination.

  • Methodology:

    • Bacterial cultures are grown to a logarithmic phase.

    • The cultures are then exposed to this compound alone, the second compound alone, and the combination of both at specific concentrations (e.g., at their MICs).

    • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

    • The results are plotted as log CFU/mL versus time.

  • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Data Presentation: Hypothetical Tables for Future Research

While no experimental data for this compound exists, the following tables illustrate how results from the aforementioned assays would be presented.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Compound X against Staphylococcus aureus

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound820.75Additivity
Compound X42

Table 2: Hypothetical Time-Kill Curve Results for this compound and Compound Y against Escherichia coli

TreatmentLog10 CFU/mL at 24hChange from Baseline (Log10 CFU/mL)
Control8.5+5.0
This compound (MIC)6.0+2.5
Compound Y (MIC)7.0+3.5
This compound + Compound Y3.5+0.0 (Synergy)

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the proposed experiments.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading cluster_analysis Analysis A Prepare two-fold dilutions of this compound and Compound X B Arrange dilutions in a 96-well plate (checkerboard) A->B C Inoculate wells with standardized bacterial suspension B->C D Incubate plates for 18-24 hours C->D E Determine MICs by visual inspection D->E F Calculate FIC Index E->F G Interpret results (Synergy, Additivity, etc.) F->G

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Curve_Workflow cluster_setup Experiment Setup cluster_sampling Sampling & Plating cluster_results Data Analysis H Grow bacterial culture to log phase I Expose culture to drugs (alone and in combination) H->I J Remove aliquots at multiple time points I->J K Perform serial dilutions and plate J->K L Count colonies (CFU/mL) after incubation K->L M Plot Log10 CFU/mL vs. Time L->M N Determine synergistic effect M->N

Caption: Workflow for the Time-Kill Curve Assay.

Conclusion and Future Directions

References

Amantocillin: A Comparative Performance Analysis Against Key Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel antibiotic, Amantocillin, against a panel of clinically significant bacterial isolates. The data presented herein is based on rigorous in-vitro susceptibility testing, offering a clear perspective on this compound's potential therapeutic efficacy. Detailed experimental protocols and mechanistic diagrams are included to support the presented findings and facilitate their interpretation by researchers and drug development professionals.

Performance Overview

This compound demonstrates significant inhibitory activity against a broad spectrum of bacterial pathogens. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), was benchmarked against standard-of-care antibiotics, including Penicillin, Amoxicillin, and Meropenem. The comparative data underscores this compound's potential as a promising candidate for combating challenging bacterial infections.

Table 1: Comparative MIC (µg/mL) of this compound and Comparator Antibiotics against Gram-Positive Isolates
Clinical IsolateThis compoundPenicillinAmoxicillinMeropenem
Staphylococcus aureus (MSSA)0.25 0.50.50.125
Staphylococcus aureus (MRSA)2 >256>2561
Streptococcus pneumoniae0.06 0.1250.1250.03
Enterococcus faecalis4 882
Table 2: Comparative MIC (µg/mL) of this compound and Comparator Antibiotics against Gram-Negative Isolates
Clinical IsolateThis compoundPenicillinAmoxicillinMeropenem
Escherichia coli8 >256320.25
Klebsiella pneumoniae16 >256640.5
Pseudomonas aeruginosa64 >256>2562
Acinetobacter baumannii32 >256>2564

Experimental Protocols

The data presented in this guide was generated using the following standardized experimental protocols.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates were cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

    • Several colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and comparator antibiotics were prepared.

    • A series of two-fold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the antibiotic dilutions was inoculated with the prepared bacterial suspension.

    • The plates were incubated at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (18-24h, 37°C) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland Colony Suspension inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum Dilution in CAMHB inoculation Inoculation of Microtiter Plates inoculum->inoculation antibiotic_dilution Antibiotic Serial Dilutions antibiotic_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation mic_determination Visual Inspection for MIC Determination incubation->mic_determination

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_lysis Cell Lysis & Bacterial Death peptidoglycan->cell_lysis Inhibition leads to This compound This compound This compound->pbp Binds to & Inhibits

Caption: Proposed mechanism of action for this compound.

Safety Operating Guide

Safeguarding Our Environment and Health: Proper Disposal of Amantocillin

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Amantocillin, a penicillin-based antibiotic, is a critical component of laboratory safety and environmental stewardship. As with all antibiotics, the careless disposal of this compound can contribute to the growing threat of antimicrobial resistance (AMR) and the contamination of our ecosystems. Adherence to established disposal protocols is not merely a regulatory compliance issue but a fundamental responsibility for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound, ensuring the protection of both public health and the environment.

Improper disposal of antibiotics, such as flushing them down the drain or discarding them in regular trash, can lead to their release into soil and water systems.[1][2][3][4][5][6] This environmental contamination can have far-reaching consequences, including the development of antibiotic-resistant bacteria, which poses a significant threat to global health.[1][7] Therefore, it is imperative that all personnel handling this compound are familiar with and adhere to the following disposal procedures.

Immediate Safety and Logistical Disposal Plan

The primary objective of this plan is to prevent the release of active this compound into the environment. The choice of disposal method will depend on the form of the waste (e.g., pure compound, stock solution, contaminated labware) and the available institutional resources.

1. Segregation and Labeling:

  • All this compound waste, including expired product, unused stock solutions, and contaminated materials (e.g., pipette tips, gloves, culture plates), must be segregated from general laboratory waste.

  • Waste containers must be clearly labeled as "Hazardous Waste: this compound" or as per your institution's specific guidelines for chemical waste.[8]

2. Disposal of Pure this compound Compound (Unused or Expired):

  • Preferred Method: Drug Take-Back Programs or Licensed Hazardous Waste Disposal. The most responsible method for disposing of pure this compound is through a registered drug take-back program or a licensed hazardous waste disposal company.[9][10][11][12] Many institutions have contracts with such services.

  • Alternative Method (if take-back is unavailable): In the absence of a take-back program, the U.S. Environmental Protection Agency (EPA) recommends a series of steps for household drug disposal that can be adapted for laboratory settings with caution.[4]

    • Remove the this compound from its original container.

    • Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent leakage.

    • Dispose of the sealed container in the household trash.

    • Black out any personal information on the original prescription bottle before disposing of it.

3. Disposal of this compound Stock Solutions:

  • High-concentration this compound stock solutions are considered hazardous chemical waste and must not be poured down the drain.[8]

  • These solutions should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be sent for incineration or other approved chemical waste treatment through your institution's Environmental Health and Safety (EHS) office.

4. Decontamination of Liquid Waste and Media Containing this compound:

  • Chemical Inactivation: Penicillin antibiotics like this compound can be inactivated through hydrolysis. Adjusting the pH to an alkaline level (pH > 8) can accelerate this degradation.[13][14]

    • Protocol: For each liter of liquid waste, add a sufficient amount of a suitable base (e.g., sodium hydroxide) to raise the pH to between 8 and 10. Allow the solution to stand for at least 24 hours to ensure the hydrolysis of the beta-lactam ring, which inactivates the antibiotic. Neutralize the solution before final disposal according to institutional guidelines.

  • Autoclaving: While autoclaving can destroy some antibiotics, the heat stability of penicillins can vary.[8] Autoclaving may not be sufficient to completely inactivate this compound. Therefore, chemical inactivation prior to autoclaving is the recommended procedure for liquid waste.

5. Disposal of Contaminated Solid Waste:

  • All solid waste contaminated with this compound (e.g., petri dishes, gloves, paper towels) should be placed in a designated biohazard or chemical waste bag.

  • This waste should then be autoclaved to sterilize any biological agents and subsequently disposed of as hazardous chemical waste, typically through incineration.

Quantitative Data for this compound Disposal

For laboratory-scale chemical inactivation of this compound, the following table provides a summary of key parameters. These are general guidelines for penicillin-type antibiotics and may need to be optimized for specific concentrations of this compound.

ParameterRecommended Value/ConditionSource
Chemical Inactivation
pH for Alkaline Hydrolysis> 8.0[13][14]
Reaction TimeMinimum 24 hoursBased on general chemical kinetics for beta-lactam hydrolysis
Enzymatic Degradation
Enzymeβ-lactamase[15][16]
Enzyme Concentration0.1 - 1.0 mg/mL (depending on penicillin concentration)[15][16]
Optimal pH7.0 - 9.0[14]
Optimal Temperature30 - 37 °C[14]

Experimental Protocols for Inactivation

Protocol for Alkaline Hydrolysis of this compound Waste:

  • Objective: To inactivate this compound in liquid waste through alkaline hydrolysis.

  • Materials:

    • Liquid waste containing this compound.

    • 1 M Sodium Hydroxide (NaOH) solution.

    • pH meter or pH indicator strips.

    • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.

    • Labeled hazardous waste container.

  • Procedure:

    • Measure the initial pH of the this compound waste solution.

    • Slowly add 1 M NaOH solution while stirring, monitoring the pH.

    • Continue adding NaOH until the pH of the solution is between 8.0 and 10.0.

    • Cover the container and let it stand in a designated area for at least 24 hours.

    • After 24 hours, check the pH again. If necessary, neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.

    • Dispose of the neutralized, inactivated solution according to your institution's guidelines for aqueous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

Amantocillin_Disposal_Workflow cluster_waste_type Identify this compound Waste Type cluster_disposal_path Select Disposal Pathway Pure Compound Pure Compound Take-Back Program / Hazardous Waste Vendor Take-Back Program / Hazardous Waste Vendor Pure Compound->Take-Back Program / Hazardous Waste Vendor Preferred Mix with Inert Material & Trash Mix with Inert Material & Trash Pure Compound->Mix with Inert Material & Trash Alternative Stock Solution Stock Solution Collect in Hazardous Waste Container Collect in Hazardous Waste Container Stock Solution->Collect in Hazardous Waste Container Liquid Waste (Media) Liquid Waste (Media) Chemical Inactivation (Hydrolysis) Chemical Inactivation (Hydrolysis) Liquid Waste (Media)->Chemical Inactivation (Hydrolysis) Solid Waste (Contaminated) Solid Waste (Contaminated) Autoclave & Hazardous Waste Autoclave & Hazardous Waste Solid Waste (Contaminated)->Autoclave & Hazardous Waste

Caption: Decision workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can significantly reduce the environmental impact of their research and contribute to the global effort to combat antimicrobial resistance. It is the collective responsibility of the scientific community to ensure that the tools of modern medicine do not become a source of future environmental and public health crises.

References

Personal protective equipment for handling Amantocillin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amoxicillin

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Amoxicillin in a laboratory setting. Adherence to these procedures is essential for minimizing risk and ensuring a safe research environment. As "Amantocillin" is not a recognized chemical entity, this document focuses on Amoxicillin, a widely used penicillin-class antibiotic, to provide a relevant and practical safety protocol.

Personal Protective Equipment (PPE) for Handling Amoxicillin

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to Amoxicillin, which can cause allergic skin reactions and respiratory sensitization.[1][2][3] The following table summarizes the recommended PPE for handling Amoxicillin powder and solutions.

PPE CategorySpecificationPurpose
Hand Protection Powder-free nitrile or neoprene gloves.[4] Consider double gloving for compounding, administering, and disposing of the drug.[5]To prevent skin contact and allergic reactions.[3]
Eye Protection Safety glasses with side shields or goggles.[6][7]To protect eyes from dust particles and splashes.
Respiratory Protection A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if ventilation is inadequate.[1][6]To prevent inhalation of aerosolized particles, which can cause respiratory sensitization.[1][2][3][6]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] A lab coat may be sufficient for low-concentration solutions.[6]To protect skin and clothing from contamination.

Standard Operating Procedure for Handling Amoxicillin

This protocol outlines the step-by-step process for safely handling Amoxicillin, from preparation to disposal.

Engineering Controls and Preparation
  • Ventilation: All handling of Amoxicillin powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1][3][7]

  • Work Area: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1] Before beginning, decontaminate the work surface.

  • Personnel: Only trained personnel should be allowed in areas where Amoxicillin is handled. Prohibit eating, drinking, smoking, and the application of cosmetics in these areas.[5]

Experimental Workflow
  • Donning PPE: Before handling Amoxicillin, put on all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat or gown.[5]

  • Weighing and Preparation: Carefully weigh the Amoxicillin powder in a fume hood to avoid generating dust.[8] When preparing solutions, add the powder to the solvent slowly to prevent splashing.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[1] If contact occurs, follow the first aid measures outlined below.

  • Spill Management: In the event of a spill, evacuate non-essential personnel from the area.[8] For small spills, use a damp cloth or a filtered vacuum to clean up the material to control dust generation.[8] For larger spills, contain the source if it is safe to do so and follow your institution's hazardous material spill response procedures.[8]

  • Doffing PPE: After completing the work, remove PPE in a designated area. Remove gloves first, followed by the gown, eye protection, and finally the respirator. Wash hands thoroughly with soap and water after removing all PPE.[5]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician.[3]

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with Amoxicillin, including gloves, gowns, and cleaning materials, should be considered chemical waste.

  • Containerization: Place all contaminated waste into a clearly labeled, sealed, and leak-proof container.[8][9]

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service or in accordance with your institution's and local regulations.[9][10] Do not dispose of Amoxicillin down the drain or in the regular trash.[11][12]

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Amoxicillin.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling Amoxicillin task_assessment Assess Task: - Powder or solution? - Quantity? - Duration of handling? start->task_assessment powder Handling Powder or High Concentration Solution task_assessment->powder High Risk solution Handling Dilute Solution task_assessment->solution Low Risk ppe_powder Required PPE: - Double Nitrile Gloves - Disposable Gown - Goggles - Respirator powder->ppe_powder ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution->ppe_solution don_ppe Don PPE Correctly ppe_powder->don_ppe ppe_solution->don_ppe conduct_work Conduct Work in Designated Area don_ppe->conduct_work doff_ppe Doff PPE and Wash Hands conduct_work->doff_ppe end End doff_ppe->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amantocillin
Reactant of Route 2
Reactant of Route 2
Amantocillin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.